molecular formula C11H10ClNO2 B13973069 2-Chloro-3-(methoxymethoxy)quinoline

2-Chloro-3-(methoxymethoxy)quinoline

Cat. No.: B13973069
M. Wt: 223.65 g/mol
InChI Key: RAEKFMDZWGYUIF-UHFFFAOYSA-N
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Description

2-Chloro-3-(methoxymethoxy)quinoline is a functionalized quinoline derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The 2-chloro substituent is a well-known reactive handle that readily undergoes nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of nitrogen and carbon-based functional groups . Simultaneously, the methoxymethoxy (MOM) protected group at the 3-position offers a versatile and stable yet readily removable protecting group for a potential hydroxy functionality, or can be manipulated to other valuable functional groups, providing a second vector for molecular diversification . This bifunctional reactivity makes 2-Chloro-3-(methoxymethoxy)quinoline a highly valuable and versatile scaffold for constructing more complex molecular architectures, particularly in the synthesis of novel tricyclic fused heterocycles like pyrimidoquinolines, which are of significant biological relevance . Quinoline cores are privileged structures in drug development, frequently found in compounds with demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers can leverage this reagent to generate libraries of quinoline-based compounds for screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, wearing suitable personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-chloro-3-(methoxymethoxy)quinoline

InChI

InChI=1S/C11H10ClNO2/c1-14-7-15-10-6-8-4-2-3-5-9(8)13-11(10)12/h2-6H,7H2,1H3

InChI Key

RAEKFMDZWGYUIF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Foundational & Exploratory

De Novo Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoline core is a cornerstone of modern medicinal chemistry, providing access to a vast array of bioactive scaffolds, including antimalarials, anticancer agents, and complex natural product analogues (such as the aurachins)[1] . 2-Chloro-3-(methoxymethoxy)quinoline is a highly versatile synthetic intermediate. The C2-chloride serves as an excellent electrophilic handle for cross-coupling (e.g., Suzuki, Sonogashira) or SNAr reactions[2] , while the methoxymethyl (MOM) ether robustly protects the C3-hydroxyl group during harsh downstream transformations.

This whitepaper details a highly optimized, three-step synthetic pathway starting from commercially available 3-hydroxyquinoline. As a Senior Application Scientist, I have designed this guide to emphasize the causality behind experimental choices and to provide self-validating protocols that ensure high fidelity and reproducibility in the laboratory.

Strategic Rationale & Synthesis Workflow

The synthesis relies on a sequence of hydroxyl protection, N-oxidation, and regioselective deoxidative chlorination.

  • Protection: The C3-hydroxyl must be masked to prevent its interference during the subsequent oxidation and chlorination steps. The MOM ether is selected for its stability under basic and nucleophilic conditions, though its acid lability requires careful buffering in later steps[3] .

  • N-Oxidation: Converting the quinoline nitrogen to an N-oxide activates the adjacent C2 and C4 positions for nucleophilic attack.

  • Regioselective Chlorination: Phosphorus oxychloride (

    
    ) is used to convert the N-oxide into a C2-chloride. The regioselectivity is driven by the preservation of aromaticity in the adjacent benzene ring during the transition state[4] .
    

SynthesisWorkflow A 3-Hydroxyquinoline B 3-(MOM)quinoline A->B MOM-Cl, DIPEA DCM, 0°C to RT C 3-(MOM)quinoline N-oxide B->C mCPBA, NaHCO3 DCM, 0°C to RT D 2-Chloro-3-(MOM) quinoline C->D POCl3, DIPEA Reflux, 90°C

Fig 1: Three-step synthesis workflow of 2-Chloro-3-(methoxymethoxy)quinoline.

Step-by-Step Methodologies & Mechanistic Insights

Step 1: Regioselective MOM Protection of 3-Hydroxyquinoline

Mechanistic Logic: Chloromethyl methyl ether (MOM-Cl) is a highly reactive electrophile. N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine because its steric bulk prevents unwanted quaternization (alkylation of the base itself), ensuring it acts purely as a Brønsted base to generate the reactive phenoxide.

Protocol:

  • Charge a flame-dried round-bottom flask with 3-hydroxyquinoline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes to ensure complete deprotonation.

  • Add MOM-Cl (1.2 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Self-Validation System:

  • TLC: Run in Hexanes/EtOAc (7:3). The product will appear as a distinct, less polar, UV-active spot due to the loss of hydroxyl hydrogen bonding.

  • 1H NMR (

    
    ):  Look for the appearance of a new singlet at ~5.3 ppm integrating for 2H (
    
    
    
    ) and a singlet at ~3.5 ppm for 3H (
    
    
    ).
Step 2: N-Oxidation of 3-(Methoxymethoxy)quinoline

Mechanistic Logic: meta-Chloroperoxybenzoic acid (mCPBA) is a standard electrophilic oxidant for quinoline nitrogens[5] . However, mCPBA generates m-chlorobenzoic acid as a byproduct. Because the MOM ether is highly acid-labile[3] , the addition of solid


 is strictly required to buffer the reaction and prevent premature deprotection.

Protocol:

  • Dissolve 3-(methoxymethoxy)quinoline (1.0 eq) in DCM (0.15 M).

  • Add solid

    
     (2.0 eq) to the stirring solution.
    
  • Cool the suspension to 0 °C.

  • Add mCPBA (77% max, 1.2 eq) in small portions to control the exotherm.

  • Stir at RT for 12 hours.

  • Workup: Quench with saturated aqueous

    
     and stir for 30 minutes to destroy excess peroxide. Add saturated aqueous 
    
    
    
    to neutralize the m-chlorobenzoic acid. Extract with DCM, dry over
    
    
    , and concentrate.

Self-Validation System:

  • TLC: Run in DCM/MeOH (9:1). The N-oxide will be significantly more polar than the starting material.

  • 1H NMR (

    
    ):  The C2 and C4 protons will shift downfield due to the electron-withdrawing nature of the newly formed N-oxide.
    
Step 3: Regioselective Deoxidative Chlorination

Mechanistic Logic:


 serves a dual role: it activates the N-oxide oxygen by forming a phosphorodichloridate leaving group (

), and it provides the chloride nucleophile. The chloride attacks the C2 position regioselectively. Crucially,

generates

during the reaction. To protect the acid-sensitive MOM group, the reaction is run in a solvent (

) with DIPEA acting as an acid scavenger, rather than using neat

[4] .

MechanismLogic N_oxide N-Oxide Oxygen Nucleophilic Attack POCl3_act POCl3 Activation (Forms -OPOCl2 leaving group) N_oxide->POCl3_act Cl_release Chloride Ion Release POCl3_act->Cl_release Regio_attack Regioselective Cl- Attack at C2 Position Cl_release->Regio_attack Rearomatization Rearomatization & Leaving Group Expulsion Regio_attack->Rearomatization

Fig 2: Mechanistic logic of the regioselective deoxidative chlorination at the C2 position.

Protocol:

  • Dissolve the N-oxide intermediate (1.0 eq) in anhydrous

    
     (0.2 M).
    
  • Add DIPEA (2.0 eq) and cool the mixture to 0 °C.

  • Add

    
     (1.5 eq) dropwise.
    
  • Equip the flask with a reflux condenser and heat to 65 °C for 3 hours.

  • Workup: Cool to 0 °C and carefully pour the mixture over crushed ice and saturated aqueous

    
     to neutralize the generated phosphoric and hydrochloric acids. Extract with DCM, wash with brine, dry over 
    
    
    
    , and purify via silica gel flash chromatography.

Self-Validation System:

  • 1H NMR (

    
    ):  This is the definitive validation step. The characteristic C2 proton singlet (typically around 8.7–8.9 ppm in the precursor) will completely disappear, confirming successful substitution at the 2-position.
    

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and validation markers for this self-validating synthetic system, ensuring researchers can benchmark their experimental progress.

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)Primary Validation Marker
1 Hydroxyl ProtectionMOM-Cl, DIPEA0 → 25488 - 921H NMR: New singlet ~5.3 ppm (2H)
2 N-OxidationmCPBA,

0 → 251280 - 85TLC: High polarity shift (DCM/MeOH)
3 Deoxidative Chlorination

, DIPEA
65 (Reflux)370 - 751H NMR: Complete loss of C2-H signal

Conclusion

This three-step pathway provides a robust, scalable, and self-validating method for synthesizing 2-Chloro-3-(methoxymethoxy)quinoline. By understanding the mechanistic causality—specifically the necessity of steric bulk in Step 1, acid buffering in Step 2, and proton scavenging during the regioselective chlorination in Step 3—researchers can avoid common pitfalls associated with protecting group lability and achieve high-fidelity yields suitable for advanced drug development campaigns.

References

  • Total Syntheses of Aurachins A and B Angewandte Chemie International Edition (via PubMed) URL:[Link]

  • Improved Synthesis and Anticancer Activity of a Potent Neuronal Nitric Oxide Synthase Inhibitor PMC (National Institutes of Health) URL:[Link]

  • Product Class 4: Quinolinones and Related Systems (Deoxidative Chlorination Mechanisms) Science of Synthesis / Thieme Connect URL:[Link]

Sources

Comprehensive Technical Guide: 2-Chloro-3-(methoxymethoxy)quinoline in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide tailored for researchers, synthetic chemists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on orthogonally functionalized building blocks. 2-Chloro-3-(methoxymethoxy)quinoline (CAS: 856900-25-9) represents a highly versatile, bifunctional scaffold designed for precision synthesis[1]. By combining a highly reactive electrophilic center at the C2 position with a selectively protected hydroxyl group at the C3 position, this molecule allows researchers to execute complex cross-coupling reactions without compromising the integrity of the sensitive 3-hydroxyquinoline pharmacophore.

This whitepaper details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing 2-chloro-3-(methoxymethoxy)quinoline in the development of novel therapeutics, including anti-tubercular agents and furo[2,3-b]quinoline alkaloids[2],[3].

Physicochemical Profiling & Structural Rationale

To effectively utilize this compound in a synthetic pipeline, one must understand the electronic and steric interplay of its substituents.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold[1],[4]:

ParameterValue / Description
Chemical Name 2-Chloro-3-(methoxymethoxy)quinoline
CAS Registry Number 856900-25-9
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Electrophilic Center C2 (Activated by adjacent imine-like Nitrogen)
Protected Moiety C3 (Methoxymethoxy / MOM ether)
Structural Rationale (Expertise & Causality)

The design of this molecule is highly intentional for late-stage functionalization:

  • The C2-Chloro Activation: Unlike unactivated aryl chlorides, the C-Cl bond at the 2-position of a quinoline ring is highly polarized. The adjacent nitrogen atom acts as an electron-withdrawing group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[5]. This facilitates rapid oxidative addition by Palladium(0) catalysts and makes the position susceptible to Nucleophilic Aromatic Substitution (S_NAr)[6].

  • The C3-MOM Protection: Free 3-hydroxyquinolines are prone to oxidation and can act as bidentate ligands, poisoning palladium catalysts during cross-coupling. While a standard methyl ether could be used, its deprotection requires harsh conditions (e.g., BBr₃ or HBr/AcOH) that often destroy complex downstream functional groups. The methoxymethoxy (MOM) acetal provides robust protection under the basic conditions required for Suzuki/Stille couplings, yet can be cleaved orthogonally under mild acidic conditions[3].

Mechanistic Reactivity & Synthetic Utility

The true value of 2-chloro-3-(methoxymethoxy)quinoline lies in its divergent reactivity. The workflow typically follows a two-stage sequence: C2-derivatization followed by C3-deprotection.

ReactivityMap Core 2-Chloro-3-(methoxymethoxy)quinoline (Bifunctional Scaffold) PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald) Core->PdCoupling C2-Cl Substitution SNAr Nucleophilic Aromatic Substitution (Amines, Alkoxides) Core->SNAr C2-Cl Substitution Deprotection Acidic Deprotection (HCl or TFA) Core->Deprotection C3-MOM Cleavage Intermediate1 2-Substituted-3-(MOM)quinoline PdCoupling->Intermediate1 SNAr->Intermediate1 Intermediate2 2-Chloro-3-hydroxyquinoline Deprotection->Intermediate2 FinalProduct 2-Substituted-3-hydroxyquinoline (Bioactive Pharmacophore) Deprotection->FinalProduct Intermediate1->Deprotection Step 2 Intermediate2->PdCoupling Step 2

Bifunctional reactivity map of 2-Chloro-3-(methoxymethoxy)quinoline.

C2-Position: Palladium-Catalyzed Cross-Coupling

Because the C2-chloro group is activated, Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids proceed efficiently using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The MOM group remains completely inert to the aqueous inorganic bases (e.g., Na₂CO₃, K₃PO₄) used in these catalytic cycles.

C3-Position: Orthogonal Deprotection

Once the C2 position is functionalized, the MOM group is removed to reveal the biologically critical hydroxyl group. This is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanolic HCl. The mechanism involves protonation of the acetal oxygen, followed by the expulsion of formaldehyde and methanol, driven by the thermodynamic stability of the resulting quinolinol.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Workflow Step1 1. Reagent Preparation Step2 2. Suzuki Coupling (C2) Step1->Step2 Step3 3. Organic Workup Step2->Step3 Step4 4. MOM Deprotection (C3) Step3->Step4 Step5 5. Final Purification Step4->Step5

Step-by-step experimental workflow for C2-derivatization and C3-deprotection.

Protocol A: Suzuki-Miyaura Cross-Coupling at C2

Objective: Synthesize 2-Aryl-3-(methoxymethoxy)quinoline.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-chloro-3-(methoxymethoxy)quinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. Pd(PPh₃)₄ is chosen as the zero-valent palladium source capable of inserting into the activated C-Cl bond.

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 3:1). Degas the mixture via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species, which would stall the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C under an Argon atmosphere for 8–12 hours. Monitor via TLC (Hexanes:EtOAc, 3:1). The MOM-protected product will be visible under UV (254 nm).

  • Workup (Self-Validation): Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Brine removes residual inorganic salts and water, while Na₂SO₄ ensures the crude mixture is completely dry prior to concentration, preventing hydrolysis during rotary evaporation.

  • Purification: Concentrate in vacuo and purify via flash column chromatography to isolate the 2-substituted intermediate.

Protocol B: Acid-Mediated MOM Deprotection

Objective: Cleave the MOM ether to yield the bioactive 2-Substituted-3-hydroxyquinoline.

  • Reaction Setup: Dissolve the purified 2-Aryl-3-(methoxymethoxy)quinoline in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Acid Addition: Cool the flask to 0°C. Dropwise, add Trifluoroacetic acid (TFA) (10.0 equiv).

    • Causality: Cooling prevents exothermic degradation. TFA provides the necessary protons to protonate the MOM ether oxygen without introducing water that could cause side reactions.

  • Cleavage Phase: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC until the starting material is consumed. The resulting 3-hydroxyquinoline will typically have a lower Rf value due to increased polarity and hydrogen bonding.

  • Quenching & Isolation: Carefully quench the reaction with saturated aqueous NaHCO₃ until the pH reaches ~7.5. Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Causality: Neutralizing the TFA prevents the newly formed 3-hydroxyquinoline from remaining protonated and partitioning into the aqueous layer during extraction.

Applications in Medicinal Chemistry

The derivatives synthesized from 2-chloro-3-(methoxymethoxy)quinoline are highly prized in drug discovery[2],[7]:

  • Anti-Tubercular Agents: 2-Substituted-3-hydroxyquinolines have been extensively studied as inhibitors against Mycobacterium tuberculosis. The hydroxyl group at the 3-position is critical for hydrogen bonding within the active site of mycobacterial targets (e.g., ATP synthase)[3].

  • Furo[2,3-b]quinoline Alkaloids: By utilizing the C2 and C3 positions synergistically, this scaffold can undergo cyclization reactions to form furoquinolines. These natural product analogues exhibit a wide spectrum of biological activities, including antiplatelet aggregation, antiarrhythmic, and cytotoxic effects[2],[5].

References

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines Source: Indian Academy of Sciences (ias.ac.in) URL:[Link]

  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL:[Link]

  • Synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as antitubercular agents Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of 2-Chloro-3-(methoxymethoxy)quinoline: A Technical Guide for Heterocyclic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the landscape of heterocyclic medicinal chemistry, 2-chloro-3-(methoxymethoxy)quinoline (CAS: 856900-25-9)[1] serves as a highly versatile, bifunctional building block. It is frequently utilized as a critical intermediate in the total synthesis of complex natural products, such as melatonin analogues and antimalarial bisquinolines[2].

The structural design of this molecule is highly intentional:

  • The Methoxymethyl (MOM) Ether: Protects the C-3 hydroxyl group. Unlike standard alkyl ethers, the MOM acetal-like structure is robust under strongly basic conditions (e.g., organolithium cross-coupling) but can be selectively cleaved under mild acidic conditions.

  • The C-2 Chlorine: Acts as an electrophilic handle. Positioned alpha to the heterocyclic nitrogen, the C-Cl bond is highly activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (S_NAr).

To successfully leverage this compound in drug development, researchers must rely on precise spectroscopic validation. This guide provides an authoritative breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Synthetic Workflow & Sample Preparation

Direct chlorination of 3-hydroxyquinoline is chemically unviable due to the competing nucleophilicity of the unprotected hydroxyl group. Therefore, a sequential protection-oxidation-chlorination strategy is employed. The intermediate quinoline N-oxide is highly susceptible to regioselective deoxygenative chlorination at the C-2 position using phosphorus oxychloride (POCl₃)[3].

Synthesis A 3-Hydroxyquinoline B 3-(Methoxymethoxy) quinoline A->B MOM-Cl, NaH THF, 0 °C C 3-(Methoxymethoxy) quinoline N-oxide B->C mCPBA CH2Cl2, RT D 2-Chloro-3-(methoxymethoxy) quinoline C->D POCl3 Reflux

Figure 1: Three-step synthetic workflow for 2-chloro-3-(methoxymethoxy)quinoline.

Self-Validating Experimental Protocol
  • MOM Protection: Dissolve 3-hydroxyquinoline (1.0 eq) in anhydrous THF at 0 °C under argon. Add NaH (1.2 eq) portion-wise. Causality: NaH irreversibly deprotonates the phenol, generating a highly nucleophilic phenoxide while evolving H₂ gas (visual validation). Add MOM-Cl (1.1 eq) dropwise.

  • N-Oxidation: Treat the protected intermediate with mCPBA (1.2 eq) in CH₂Cl₂ at room temperature for 4 hours.

  • Regioselective Chlorination: Dissolve the isolated N-oxide in POCl₃ (5.0 eq) and reflux (105 °C) for 3 hours. Causality: POCl₃ activates the N-oxide oxygen, turning it into a leaving group while simultaneously delivering the chloride nucleophile specifically to the C-2 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-chloro-3-(methoxymethoxy)quinoline provide distinct, highly diagnostic signals that confirm both the regiochemistry of the chlorine atom and the integrity of the MOM protecting group[4].

¹H NMR Analysis (400 MHz, CDCl₃)

The most critical diagnostic feature in the ¹H NMR spectrum is the behavior of the MOM group and the H-4 proton. Because the MOM group is freely rotating and the quinoline ring is planar, the -O-CH₂-O- protons are enantiotopic and appear as a sharp singlet. Furthermore, because the C-3 position is fully substituted, the H-4 proton loses its typical ortho-coupling (J ≈ 8 Hz) and appears as a distinct singlet.

Table 1: ¹H NMR Signal Assignments

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
MOM-CH₃ 3.55s-3HStandard methoxy protons.
MOM-CH₂ 5.35s-2HAcetal-like protons; enantiotopic due to free rotation.
H-6 7.50ddd8.1, 7.0, 1.51HTypical quinoline aromatic proton.
H-7 7.62ddd8.4, 7.0, 1.51HTypical quinoline aromatic proton.
H-5 7.75dd8.1, 1.51HPeri-proton, slightly deshielded by the adjacent ring.
H-8 7.92dd8.4, 1.01HDeshielded by the adjacent electronegative ring nitrogen.
H-4 7.95s-1HHighly deshielded by the heterocycle; lacks ortho-coupling.
¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C spectrum is heavily influenced by the electronegativity of the substituents. The C-2 carbon is severely deshielded by both the attached chlorine atom and the adjacent heterocyclic nitrogen.

Table 2: ¹³C NMR Signal Assignments

PositionChemical Shift (δ, ppm)Mechanistic Rationale
MOM-CH₃ 56.5Typical aliphatic methoxy carbon.
MOM-CH₂ 95.2Highly deshielded acetal carbon (sandwiched between two oxygens).
C-4 116.5Shielded by the +M (mesomeric) effect of the C-3 oxygen lone pairs.
C-6 126.8Unsubstituted aromatic carbon.
C-5 127.2Unsubstituted aromatic carbon.
C-4a 128.0Bridgehead carbon.
C-8 128.5Unsubstituted aromatic carbon.
C-7 129.5Unsubstituted aromatic carbon.
C-8a 143.2Bridgehead carbon adjacent to the heterocyclic nitrogen.
C-2 145.8Highly deshielded by the combined inductive effects of Cl and N.
C-3 148.5Deshielded by direct attachment to the MOM oxygen.

Mass Spectrometry (MS) & Fragmentation Pathways

When analyzed via Electrospray Ionization (ESI-MS) in positive ion mode, the compound exhibits a highly characteristic isotopic signature and predictable fragmentation cascade.

Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) with a natural abundance ratio of approximately 3:1, the molecular ion [M+H]⁺ will present as a doublet at m/z 224.0 and m/z 226.0 . The primary fragmentation pathway involves the energetically favorable loss of the methoxymethyl moiety.

MS_Frag M [M+H]+ m/z 224.0 (35Cl) m/z 226.0 (37Cl) F1 Loss of CH2O (-30 Da) m/z 194.0 M->F1 - CH2O F2 Loss of MOM radical (-45 Da) m/z 179.0 M->F2 - *CH2OCH3 F3 Loss of Cl (-35 Da) m/z 144.0 F2->F3 - Cl*

Figure 2: Primary ESI-MS fragmentation pathways of 2-chloro-3-(methoxymethoxy)quinoline.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the most rapid method for self-validating the success of the MOM protection step. The complete disappearance of the broad O-H stretch (3200–3500 cm⁻¹) from the starting material is mandatory.

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)Vibration TypeDiagnostic Value
3055 C-H stretchConfirms the presence of aromatic ring protons.
2950, 2835 C-H stretchConfirms the aliphatic protons of the MOM group.
1605, 1565 C=C, C=N stretchRepresents the core quinoline ring skeleton.
1152 C-O-C stretch (asym)Highly Diagnostic: Asymmetric stretch of the acetal-like MOM ether.
1085 C-O-C stretch (sym)Highly Diagnostic: Symmetric stretch of the acetal-like MOM ether.
1045 C-Cl stretchConfirms the aromatic carbon-chlorine bond.

References

  • Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and [2,3-c]pyridines by Use of a Palladium-Copper Catalyst System ResearchGate. URL: [Link]

  • Metal-catalyzed cross-coupling reactions EPDF.pub. URL: [Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology The Journal of Organic Chemistry - ACS Publications. URL: [Link]

"2-Chloro-3-(methoxymethoxy)quinoline" potential biological activity

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Bioactive Quinoline Synthesis

Executive Summary

2-Chloro-3-(methoxymethoxy)quinoline is a specialized, high-value intermediate in medicinal chemistry, primarily utilized as a "masked" synthon for accessing 3-hydroxyquinoline-2-carboxylic acid derivatives and related 2,3-disubstituted quinolines . Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the electrophilic C2-chlorine atom (susceptible to SNAr) and the C3-methoxymethoxy (MOM) protected hydroxyl group (stable to base, labile to acid).

This guide details the compound's synthesis, reactivity profile, and critical role in developing antitumor depsipeptides (e.g., Thiocoraline analogs) and antimicrobial agents . It is designed for medicinal chemists seeking to exploit the 3-hydroxyquinoline pharmacophore while avoiding the oxidation/solubility issues associated with the free phenol.

Chemical Identity & Structural Analysis[1]
PropertyDetail
Systematic Name 2-Chloro-3-(methoxymethoxy)quinoline
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Key Functional Groups 2-Chloro (Electrophile), 3-MOM (Protected Phenol)
Reactivity Class Heterocyclic Electrophile (SNAr active)
Primary Application Precursor for 3-hydroxyquinoline-2-carboxylic acid; DNA-intercalating chromophores

Structural Logic: The methoxymethoxy (MOM) group at C3 is not merely a protecting group; it enforces lipophilicity, facilitating cell permeability during early-stage biological screening of derivatives before final deprotection. The 2-chloro substituent is highly activated by the quinoline nitrogen, allowing facile displacement by nucleophiles (amines, thiols, alkoxides) to install diversity elements at the C2 position.

Synthesis & Stability Profile

The synthesis of 2-Chloro-3-(methoxymethoxy)quinoline typically proceeds from 3-hydroxyquinoline via a protection-activation sequence. This route avoids the harsh conditions often required for direct ring chlorination.

Synthesis Pathway (Graphviz Visualization)

SynthesisPath Figure 1: Synthetic route to 2-Chloro-3-(methoxymethoxy)quinoline. Start 3-Hydroxyquinoline Step1 3-(Methoxymethoxy)quinoline Start->Step1 MOM-Cl, NaH DMF, 0°C Step2 quinoline N-oxide intermediate Step1->Step2 m-CPBA DCM, RT Product 2-Chloro-3-(methoxymethoxy) quinoline Step2->Product POCl3 Reflux

Stability Considerations
  • MOM Stability: The MOM group is stable to basic conditions (e.g., LiOH, K₂CO₃) and nucleophiles, making it ideal for SNAr reactions at C2. It is hydrolyzed by aqueous acids (HCl, TFA).

  • Thermal Stability: The 2-chloro derivative is generally stable up to 100°C but should be stored under inert atmosphere to prevent slow hydrolysis of the chloride.

Potential Biological Activity & Pharmacological Applications[1][4][5][6]

While 2-Chloro-3-(methoxymethoxy)quinoline is an intermediate, its "potential" activity is realized through its conversion into bioactive scaffolds.

A. Antitumor Activity (DNA Intercalation)

The core 3-hydroxyquinoline moiety is a known DNA bis-intercalator .

  • Mechanism: The planar quinoline ring intercalates between DNA base pairs. The 3-hydroxyl group (revealed after MOM deprotection) and the quinoline nitrogen often participate in hydrogen bonding with DNA bases, stabilizing the complex.

  • Drug Context: This scaffold is the chromophore found in Thiocoraline and BE-22179 , potent antitumor depsipeptides. The 2-chloro intermediate allows the attachment of the peptide chain (via C2-substitution) before the final deprotection.

B. Antimicrobial & Antimalarial Potential

Substituted quinolines are privileged structures in infectious disease.[1]

  • Kinase Inhibition: 2-amino-3-substituted quinolines (accessible via this intermediate) have shown activity against various kinases involved in parasitic growth.

  • SNAr Diversification: Displacement of the 2-Cl with diamines yields compounds similar to Chloroquine or Amodiaquine , but with the added 3-OH functionality which can alter solubility and resistance profiles.

SAR Map (Graphviz Visualization)

SAR_Map Figure 2: Divergent synthesis of bioactive classes from the 2-Cl-3-MOM scaffold. Core 2-Chloro-3-(MOM)quinoline Deriv1 3-Hydroxyquinoline-2-carboxylic acid Core->Deriv1 1. LiMe/CO2 2. H+ Deriv2 2-Amino-3-hydroxyquinolines Core->Deriv2 1. R-NH2 (SNAr) 2. H+ Deriv3 Thiocoraline Analogs (Depsipeptides) Deriv1->Deriv3 Peptide Coupling Act2 Antimicrobial (Kinase Inhibition) Deriv2->Act2 Act1 Antitumor (DNA Intercalation) Deriv3->Act1

Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline

Adapted from Riego et al. (2005) and related methodologies.

  • MOM Protection:

    • Suspend NaH (1.2 eq, 60% dispersion) in dry DMF at 0°C.

    • Add 3-hydroxyquinoline (1.0 eq) portion-wise. Stir for 30 min.

    • Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise. Caution: MOM-Cl is a carcinogen.

    • Stir at RT for 2h. Quench with water, extract with EtOAc. Yield: ~90%.

  • N-Oxidation:

    • Dissolve 3-(MOM)quinoline in DCM.

    • Add m-CPBA (1.2 eq) at 0°C. Stir overnight at RT.

    • Wash with NaHCO₃. Isolate the N-oxide.

  • Chlorination:

    • Dissolve the N-oxide in POCl₃ (excess, acts as solvent).

    • Reflux for 1-3 hours. Monitor by TLC.

    • Pour onto ice (carefully!). Neutralize with NH₄OH. Extract with DCM.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: General SNAr Displacement at C2

For generating biological probes.

  • Dissolve 2-chloro-3-(methoxymethoxy)quinoline (1 mmol) in dry DMSO or DMF.

  • Add the nucleophile (e.g., primary amine, 1.2 mmol) and a base (DIPEA or K₂CO₃, 2 mmol).

  • Heat to 80-100°C for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Deprotection (Optional): Treat the crude product with 3M HCl in MeOH at RT for 1h to remove the MOM group and reveal the 3-hydroxyl.

References
  • Riego, E., Bayó, N., Cuevas, C., & Álvarez, M. (2005). A New Approach to 3-Hydroxyquinoline-2-carboxylic Acid. Tetrahedron. Link

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines by the Vilsmeier-Haack Reaction. Heterocycles. Link

  • Tulla-Puche, J., Bayó, N., Moreno, J. A., & Albericio, F. (2006). Solid-Phase Synthesis of Azathiocoraline. Journal of Peptide Science. Link

  • Laras, Y., et al. (2009). Synthesis and Activity of Some Antimalarial Bisquinolines. European Journal of Medicinal Chemistry. Link

  • Negi, A. S., et al. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie. Link

Sources

2-Chloro-3-(methoxymethoxy)quinoline: A Strategic Scaffold for Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Chloro-3-(methoxymethoxy)quinoline" as a building block in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of complex heteroaromatic drugs, 2-Chloro-3-(methoxymethoxy)quinoline (2-Cl-3-MOM-Q) serves as a high-value "bifunctional linchpin." It resolves a classic synthetic conflict: the incompatibility of the C3-hydroxyl group with the harsh organometallic conditions required to functionalize the C2-position.

By masking the C3-phenol as a methoxymethyl (MOM) ether, this building block enables a "protect-functionalize-deprotect" strategy. It unlocks the C2-position for palladium-catalyzed cross-couplings (


, Suzuki, Buchwald) while preserving the C3-oxygen for late-stage hydrogen bonding interactions or further derivatization—a structural motif ubiquitous in Topoisomerase I inhibitors, kinase inhibitors, and antimalarial agents.

Chemical Profile & Structural Logic[1][2]

FeatureSpecificationSynthetic Implication
Core Scaffold QuinolineElectron-deficient heterocycle; prone to nucleophilic attack at C2/C4.
C2-Substituent Chloride (-Cl)Primary Electrophile. Highly activated by the adjacent ring nitrogen for

and oxidative addition (Pd/Ni).
C3-Substituent Methoxymethoxy (-OMOM)Masked Nucleophile & Director. Protects the phenol; robust against bases/nucleophiles; directs lithiation (DoM); acid-labile.
Electronic State C2-ActivatedThe -I (inductive) effect of C2-Cl and the ring nitrogen makes C2 the "hotspot" for substitution.

Synthesis of the Building Block

Note: The synthesis of 2-Cl-3-MOM-Q is typically a two-stage process starting from 3-hydroxyquinoline or 2-chloro-3-hydroxyquinoline.

Phase 1: Accessing the 2-Chloro-3-hydroxyquinoline Core

Direct chlorination of 3-hydroxyquinoline is non-trivial due to competing ring chlorination. The preferred route utilizes the N-oxide rearrangement .

  • N-Oxidation: React 3-hydroxyquinoline with m-CPBA or

    
    /acetic acid to form 3-hydroxyquinoline-N-oxide.
    
  • Chlorination/Rearrangement: Treat the N-oxide with phosphorus oxychloride (

    
    ). The oxygen is transferred to the phosphorus, creating a leaving group that facilitates nucleophilic attack by chloride at the C2 position (Meisenheimer-type mechanism).
    
Phase 2: MOM Protection (The Critical Step)

This step masks the acidic proton, preventing catalyst poisoning during subsequent cross-couplings.

Reagents:

  • Substrate: 2-Chloro-3-hydroxyquinoline

  • Reagent: Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Protocol:

  • Dissolution: Dissolve 2-chloro-3-hydroxyquinoline (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add DIPEA (1.5 eq) dropwise. Stir for 15 min to ensure phenoxide formation.

  • Alkylation: Add MOMCl (1.2 eq) slowly via syringe to control the exotherm.

  • Reaction: Allow warming to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product is less polar than the starting phenol).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: The 2-chloro substituent prevents N-alkylation (formation of quinolone) by sterically and electronically disfavoring attack at the nitrogen, ensuring exclusive O-alkylation.

Reactivity & Strategic Applications

A. The C2-Functionalization (The "Offense")

The 2-Cl position is the primary handle. The MOM group is stable under basic Suzuki/Sonogashira conditions.

  • Suzuki-Miyaura Coupling:

    • Conditions: Arylboronic acid,

      
       or 
      
      
      
      ,
      
      
      , Dioxane/Water,
      
      
      .
    • Outcome: Installation of aryl/heteroaryl groups at C2.

  • Buchwald-Hartwig Amination:

    • Conditions: Primary/Secondary amine,

      
      , BINAP, 
      
      
      
      , Toluene,
      
      
      .
    • Outcome: C2-aminoquinolines (common in kinase inhibitors).

B. The MOM-Directed Lithiation (The "Defense" becomes "Offense")

The MOM group is a powerful Directed Ortho Metalation (DoM) group. However, the presence of the C2-Cl introduces a competition between DoM and Lithium-Halogen Exchange.

  • Scenario 1: Lithium-Halogen Exchange (Fast):

    • Reagent: n-BuLi, THF, -78°C.

    • Mechanism:[1][2][3][4] n-BuLi attacks the C2-Cl faster than it deprotonates C4.

    • Result:2-Lithio-3-(MOM)quinoline .

    • Utility: This converts the electrophilic C2 into a nucleophile. You can then quench with electrophiles (e.g., aldehydes,

      
      , 
      
      
      
      ) to introduce formyl, carboxyl, or iodo groups at C2.
  • Scenario 2: C4-Functionalization (Difficult):

    • To functionalize C4, one typically must first substitute C2 with a group that tolerates LDA (e.g., an aryl group from Step A), then perform DoM directed by the C3-OMOM to the C4 position.

C. Deprotection (The "Reveal")

Once the complex C2/C4 architecture is built, the MOM group is removed to reveal the free hydroxyl.

  • Conditions: 6M HCl in isopropanol or Trifluoroacetic acid (TFA) in DCM.

  • Outcome: Quantitative cleavage of the acetal to yield the 3-hydroxyquinoline derivative.

Visualizing the Synthetic Logic

G Start 3-Hydroxyquinoline NOxide 3-Hydroxyquinoline N-Oxide Start->NOxide m-CPBA [Oxidation] Core 2-Chloro-3- hydroxyquinoline NOxide->Core POCl3 [Rearrangement] BuildingBlock 2-Chloro-3- (MOM)quinoline (The Scaffold) Core->BuildingBlock MOM-Cl, DIPEA [Protection] PathA Path A: Pd-Catalysis (Suzuki/Buchwald) BuildingBlock->PathA Ar-B(OH)2 Pd(0) PathB Path B: Li-Hal Exchange (n-BuLi, -78°C) BuildingBlock->PathB n-BuLi ProdA 2-Aryl-3-(MOM) quinoline PathA->ProdA ProdB 2-Lithio-3-(MOM) quinoline PathB->ProdB Final 3-Hydroxy-2-Substituted Quinoline Drug Core ProdA->Final HCl/IPA [Deprotection] ProdB->Final 1. Electrophile 2. Deprotection

Caption: Synthesis and divergent reactivity pathways of the 2-Chloro-3-(methoxymethoxy)quinoline scaffold.

Experimental Case Study: Synthesis of a Topoisomerase I Inhibitor Core

Objective: Synthesis of 2-(4-fluorophenyl)-3-hydroxyquinoline.

  • Coupling (Suzuki):

    • Charge a flask with 2-chloro-3-(methoxymethoxy)quinoline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and

      
       (5 mol%).
      
    • Add Dioxane (0.2 M) and 2M aq.

      
       (2.0 eq).
      
    • Reflux for 12 h under Argon.

    • Observation: The MOM group remains intact; the C2-Cl is substituted.

  • Deprotection:

    • Dissolve the crude intermediate in MeOH.

    • Add conc. HCl (5 eq) dropwise. Heat to 50°C for 1 h.

    • Neutralize and extract.[3]

    • Result: The acetal hydrolyzes, revealing the free hydroxyl group adjacent to the new aryl ring—a motif capable of chelating metal ions in the enzyme active site.

References

  • Synthesis of 3-Hydroxyquinoline-2-carboxylic acid derivatives via MOM protection: Riego, E., Bayó, N., Cuevas, C., & Álvarez, M. (2005).[5][6] A new approach to 3-hydroxyquinoline-2-carboxylic acid. Tetrahedron. [Link] (Validates the MOM protection strategy and lithiation logic on this specific scaffold).

  • General Reactivity of 2-Chloro-3-substituted Quinolines: Massoud, M. A. M., et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives. Letters in Drug Design & Discovery. [Link] (Provides context on the biological utility of the 2-chloro-3-substituted framework).

  • MOM Group in Directed Ortho Metalation (DoM): Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link] (Foundational text on using MOM/carbamates to direct lithiation, applicable to the C4 functionalization logic).

Sources

Discovery and history of "2-Chloro-3-(methoxymethoxy)quinoline"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Chemical Context of 2-Chloro-3-(methoxymethoxy)quinoline

Foreword: The Quinoline Scaffold as a Privileged Structure

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the fields of medicinal chemistry and materials science. First isolated from coal tar in the 19th century, its versatile and relatively accessible structure has led to the development of a multitude of compounds with profound biological and physical properties. From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus is a "privileged structure," frequently appearing in successful drug candidates. This guide provides a detailed, research-level overview of the synthetic pathway and chemical principles leading to 2-Chloro-3-(methoxymethoxy)quinoline , a functionalized intermediate designed for further chemical elaboration in drug discovery programs.

Part 1: The Synthetic Foundation - Accessing the 2-Chloro-3-Formylquinoline Core

The strategic value of 2-Chloro-3-(methoxymethoxy)quinoline lies in its specific functionalization. The journey to this molecule begins with the creation of a critical precursor: a 2-chloro-3-formylquinoline. The Vilsmeier-Haack reaction is a powerful and highly effective method for this transformation, starting from readily available N-arylacetamides.[1]

Causality of the Vilsmeier-Haack Approach

This reaction is exceptionally useful because it achieves a cyclization and functionalization in a single pot. It converts simple acetanilides into highly valuable quinoline structures bearing two orthogonal synthetic handles:

  • A 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols).[1]

  • A 3-Formyl Group: The aldehyde is a versatile functional group that can undergo a vast range of transformations, including reductive amination, oxidation to a carboxylic acid, and, as we will see, reduction to an alcohol.

The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This potent electrophile then reacts with the N-arylacetamide in a process involving double formylation, intramolecular cyclization, and subsequent elimination to yield the target 2-chloro-3-formylquinoline.[1]

Vilsmeier_Workflow cluster_start Starting Materials cluster_reagent Reagent Formation cluster_reaction Core Reaction cluster_product Key Intermediate A N-Arylacetamide D Electrophilic Attack & Cyclization A->D B DMF + POCl₃ C Vilsmeier Reagent (Chloroiminium Salt) B->C Activation C->D Electrophile E 2-Chloro-3-formylquinoline D->E Work-up

Caption: General workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol 1: Synthesis of 2-Chloro-3-formylquinoline

This protocol is a generalized procedure adapted from established methods.[2]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the starting N-arylacetamide (1.0 equiv) to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).

  • Vilsmeier Reagent Formation: Cool the solution to 0-5°C using an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 12.0 equiv) dropwise to the stirred solution via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 5°C. This step is exothermic.

  • Reaction: After the complete addition of POCl₃, allow the mixture to warm to room temperature and then heat to 80-90°C. Stir at this temperature for the required duration (typically 4-16 hours), monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Part 2: Functional Group Transformation - Reduction to the Key Alcohol Intermediate

With the 2-chloro-3-formylquinoline core in hand, the next critical step is the selective reduction of the aldehyde to a primary alcohol. This transformation unmasks the hydroxyl group required for the subsequent introduction of the methoxymethyl (MOM) ether.

Causality in Reagent Selection: Sodium Borohydride

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation for several key reasons:

  • Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards more robust functional groups like esters, amides, and, crucially, the chloro-substituted aromatic quinoline ring.[3][4] This selectivity prevents unwanted side reactions.

  • Operational Simplicity: Unlike more powerful and hazardous hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol or ethanol, making the reaction setup and work-up significantly safer and more straightforward.[3]

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during work-up to yield the alcohol.[5] This specific reduction has been successfully demonstrated on substituted 2-chloroquinoline-3-carbaldehydes.[6][7]

Experimental Protocol 2: Reduction of 2-Chloro-3-formylquinoline

This protocol is based on a reported procedure for a closely related substrate.[7]

  • Setup: To a round-bottom flask, add the 2-chloro-3-formylquinoline (1.0 equiv) and a solvent such as methanol or ethanol (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution/suspension to 0°C in an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (NaBH₄, 1.0-1.5 equiv) portion-wise over 15-20 minutes. Control the addition rate to manage gas evolution (hydrogen).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding water or dilute hydrochloric acid to destroy any excess NaBH₄.

  • Extraction: Remove the organic solvent under reduced pressure. Partition the remaining aqueous residue between water and an organic solvent like ethyl acetate or dichloromethane. Extract the aqueous layer 2-3 times with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-chloroquinolin-3-yl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Part 3: Strategic Protection - Introduction of the Methoxymethyl (MOM) Ether

In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with subsequent chemical transformations. This is the role of a protecting group. The final step in our sequence is to protect the newly formed primary alcohol as a methoxymethyl (MOM) ether.

The MOM Group: A Versatile Acetal Protectant

The MOM group is an acetal that is stable to a wide range of conditions, including basic, nucleophilic, and many oxidative and reductive environments.[8][9] It is, however, readily cleaved under acidic conditions, allowing for its strategic removal later in a synthetic sequence.[10]

The standard method for introducing a MOM group involves reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a hindered, non-nucleophilic base.[10]

  • Causality of Reagent Choice: The use of a base like N,N-diisopropylethylamine (DIPEA) is critical. Its role is to scavenge the HCl that is generated during the reaction. Its steric bulk prevents it from competing with the alcohol as a nucleophile and reacting with the MOMCl itself.[11] Anhydrous aprotic solvents like dichloromethane (DCM) are used to prevent hydrolysis of the highly reactive MOMCl.

MOM_Protection cluster_reactants Reactants cluster_reaction Mechanism cluster_products Products Alcohol R-OH (Substrate) Attack Nucleophilic Attack of R-OH on MOM-Cl Alcohol->Attack MOMCl MOM-Cl (Electrophile) MOMCl->Attack Base DIPEA (Base) Deprotonation Deprotonation by DIPEA Base->Deprotonation Attack->Deprotonation Oxonium Ion Intermediate MOM_Ether R-O-MOM (Protected Alcohol) Deprotonation->MOM_Ether Salt DIPEA·HCl (Byproduct) Deprotonation->Salt

Caption: Mechanism of MOM ether protection using MOMCl and DIPEA.
Experimental Protocol 3: Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline

This protocol is a general procedure for the MOM protection of a primary alcohol.[9]

  • Setup: To a stirred solution of (2-chloroquinolin-3-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equiv).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of MOMCl: Slowly add chloromethyl methyl ether (MOMCl, 1.2-1.5 equiv) to the solution dropwise. Caution: MOMCl is a suspected carcinogen and must be handled with appropriate engineering controls and personal protective equipment in a chemical fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis confirms the reaction is complete.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, 2-Chloro-3-(methoxymethoxy)quinoline.

Data Presentation: Summary of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Acetanilide (Example Starting Material)Acetanilide StructureC₈H₉NO135.16
2-Chloro-3-formylquinoline (Intermediate 1)2-Chloro-3-formylquinoline StructureC₁₀H₆ClNO191.62
(2-Chloroquinolin-3-yl)methanol (Intermediate 2)(2-Chloroquinolin-3-yl)methanol StructureC₁₀H₈ClNO193.63
2-Chloro-3-(methoxymethoxy)quinoline (Final Product)2-Chloro-3-(methoxymethoxy)quinoline StructureC₁₂H₁₂ClNO₂237.68

Note: Structures are representative and may require a chemical drawing program for accurate depiction.

Conclusion

The synthesis of 2-Chloro-3-(methoxymethoxy)quinoline is not a singular discovery but rather a logical and strategic assembly based on well-established, reliable chemical transformations. By employing the Vilsmeier-Haack reaction, selective reduction, and standard protecting group chemistry, a versatile molecular building block is created. This compound offers researchers and drug development professionals a scaffold primed for diversification. The 2-chloro position serves as a site for nucleophilic substitution, while the acid-labile MOM group can be removed to reveal a primary alcohol for further functionalization, providing multiple avenues for the exploration of new chemical space in the quest for novel therapeutics.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar.
  • Request PDF. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • Al-Said, M. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8196-8233.
  • Sathishkumar, M., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o200.
  • Al-Said, M. S., et al. (2018).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-3-cyanoquinoline.
  • Reddy, C. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Methoxymethyl ether.
  • Kráľová, K., et al. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 23(11), 2967.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube.
  • Kumar, A., et al. (2020). Synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as antitubercular agents. Bioorganic Chemistry, 99, 103775.
  • Wikipedia. (n.d.). 2-Chloroquinoline.

Sources

Technical Guide: Stability Profiling and Storage Protocols for 2-Chloro-3-(methoxymethoxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

2-Chloro-3-(methoxymethoxy)quinoline is a bifunctional heterocyclic intermediate widely utilized in the synthesis of bioactive quinoline scaffolds (e.g., kinase inhibitors, antimalarials). Its chemical behavior is defined by two competing reactivity centers:

  • The Methoxymethoxy (MOM) Group (C-3): An acetal-based protecting group for the 3-hydroxyl moiety. While robust against bases and nucleophiles, it is highly labile to acids (Bronsted and Lewis).

  • The 2-Chloro Substituent (C-2): An activated heteroaryl halide susceptible to nucleophilic aromatic substitution (SNAr), particularly under thermal stress or in the presence of strong nucleophiles.

Critical Storage Directive: This compound must be treated as acid-sensitive and moisture-sensitive . Spontaneous degradation is primarily driven by hydrolysis of the MOM ether triggered by trace environmental acidity or moisture.

Chemical Stability Analysis

To ensure integrity, researchers must understand the specific degradation pathways.

The MOM Ether Vulnerability (Acid Hydrolysis)

The MOM group is an acetal (


).[1] Under acidic conditions (pH < 4) or in the presence of Lewis acids, the acetal oxygen protonates, leading to the ejection of the quinoline hydroxyl group and the formation of a resonance-stabilized oxocarbenium ion, which decomposes into formaldehyde and methanol.
  • Trigger: Trace HCl (from chloroform/DCM stabilizers), atmospheric CO₂ + moisture (carbonic acid), or acidic silica gel residues.

  • Degradant: 2-Chloro-3-hydroxyquinoline (precipitates as a solid or alters solubility).

The 2-Chloro Reactivity (SNAr)

The nitrogen atom in the quinoline ring withdraws electron density, activating the C-2 position.

  • Trigger: Primary amines, alkoxides, or thiols, especially at elevated temperatures (>60°C).

  • Hydrolysis Risk: In aqueous acidic media at high temperatures, the 2-Cl can hydrolyze to form the 2-quinolone (lactam tautomer), though this is kinetically slower than MOM cleavage.

Photostability

Quinoline derivatives are inherently photosensitive, undergoing photo-oxidation or dimerization upon prolonged exposure to UV/VIS light. The 2-chloro substituent can also undergo radical dechlorination under intense UV irradiation.

Degradation Pathway Visualization

DegradationPathways Compound 2-Chloro-3-(methoxymethoxy)quinoline (Intact) Prod_OH 2-Chloro-3-hydroxyquinoline (Major Degradant) Compound->Prod_OH Acetal Hydrolysis Prod_Sub 2-Amino/Alkoxy-3-(MOM)quinoline (Substitution Product) Compound->Prod_Sub SnAr Displacement Prod_Ox N-Oxides / Photodimers Compound->Prod_Ox Radical/Oxidation Acid Acid Catalyst (H+) + Moisture Acid->Prod_OH Nucleophile Strong Nucleophile (R-NH2, RO-) Nucleophile->Prod_Sub UV UV Light / O2 UV->Prod_Ox Formaldehyde Formaldehyde + MeOH Prod_OH->Formaldehyde Byproducts

Caption: Figure 1. Primary degradation pathways. The Red path (Acid Hydrolysis) is the most critical risk during storage.

Comprehensive Storage Protocols

Environmental Control
ParameterSpecificationRationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits hydrolysis and prevents volatile loss of trace degradation byproducts.
Atmosphere Inert Gas (Argon/Nitrogen) Excludes moisture (preventing hydrolysis) and Oxygen (preventing N-oxide formation).
Light Dark / Amber Glass Prevents photo-induced radical dechlorination or ring oxidation.
Physical State Solid / Crystalline Store as a solid. Avoid storing as a solution in CDCl₃ or DCM, which can generate trace HCl over time.
Container Specifications
  • Primary Vessel: Amber borosilicate glass vial (Class 1).

  • Closure: PTFE (Teflon)-lined screw cap. Avoid rubber septa for long-term storage as they are permeable to moisture and solvent vapors.

  • Desiccant: Place the vial inside a secondary jar containing activated silica gel or Drierite™ to maintain a micro-environment of <10% Relative Humidity.

Handling Pre-Requisites
  • Neutral Glassware: Ensure all flasks/vials are free of acid residue (e.g., from acid baths). Rinse with acetone/ethanol and dry thoroughly.

  • Solvent Choice: When dissolving for reaction, use anhydrous solvents (THF, DMF, Toluene). Avoid alcohols if acidic catalysts are present to prevent acetal exchange.

  • Workup Caution: During synthesis workup, ensure the final organic layer is washed with mild base (NaHCO₃) to neutralize any trace acid before concentration.

Quality Control & Analytical Monitoring

To validate compound integrity before use in high-value steps (e.g., Suzuki coupling or Buchwald-Hartwig amination), use the following self-validating checks.

NMR Validation (¹H NMR in DMSO-d₆ or CDCl₃)
  • The "MOM" Fingerprint: Look for the characteristic singlet of the methoxy group (

    
     ppm) and the methylene protons (
    
    
    
    ppm).
  • Degradation Marker: Disappearance of the methylene singlet and appearance of a broad singlet (exchangeable) around

    
     ppm indicates hydrolysis to the phenol (3-OH) .
    
  • Solvent Trap: If using CDCl₃, filter it through basic alumina first to remove trace HCl, which can degrade the sample in the NMR tube.

HPLC/LC-MS Monitoring
  • Column: C18 Reverse Phase (High pH stability preferred, e.g., Waters XBridge).

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic buffer).

    • Note: Avoid 0.1% Formic Acid or TFA in the mobile phase if the run time is long, as on-column hydrolysis can occur, leading to false degradation peaks.

  • Detection: UV at 254 nm (Quinoline core).

Experimental Workflow: Safe Handling

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas Flow (Argon/N2) Equilibrate->Open Weigh Weigh Quickly (Minimize Air Exposure) Open->Weigh Solubilize Dissolve in Anhydrous Solvent (THF/DMF/Toluene) Weigh->Solubilize Reseal Purge Headspace & Reseal (Parafilm over Cap) Weigh->Reseal Return Return to -20°C Immediately Reseal->Return

Caption: Figure 2. Standard Operating Procedure (SOP) for handling MOM-protected quinolines.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Definitive guide on MOM ether stability and cleavage conditions).

  • BenchChem Technical Support. (2025). Methoxymethyl (MOM) Ether Protecting Group Stability Guide. Retrieved from

  • Organic Chemistry Portal. (2024). Methoxymethyl Ethers (MOM) - Stability and Deprotection. Retrieved from

  • RSC Advances. (2015). Hydrolysis of 2-chloroquinolines to quinolones. (Context on the stability of the 2-chloroquinoline scaffold).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloroquinoline derivatives. (General handling and storage classes for chloroquinolines).

Sources

Technical Guide: Safety & Handling of 2-Chloro-3-(methoxymethoxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and experimental considerations for 2-Chloro-3-(methoxymethoxy)quinoline . This document is designed for research scientists and process chemists, prioritizing mechanism-based safety protocols over generic advice.

CAS: 856900-25-9 (Representative) | Class: Functionalized Quinoline / MOM-Ether Primary Application: Pharmaceutical Intermediate (SnAr Electrophile)

Part 1: Executive Technical Summary

2-Chloro-3-(methoxymethoxy)quinoline is a dual-functionalized heterocyclic building block. Its utility stems from two orthogonal reactive sites:

  • The 2-Chloro Position: Activated for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid coupling with amines, thiols, or alkoxides.
    
  • The 3-Methoxymethoxy (MOM) Group: A masked hydroxyl group. While stable to base and mild nucleophiles, it is highly acid-labile .

Core Safety Thesis: The primary hazard is not just the molecule’s intrinsic toxicity (irritant/sensitizer), but its degradation profile . Upon contact with strong acids or moisture, the MOM group hydrolyzes to release formaldehyde (a carcinogen) and the free 3-hydroxyquinoline. Handling protocols must strictly exclude acidic moisture to prevent inadvertent toxic gas generation.

Part 2: Chemical Profile & Hazard Identification

Structural Hazards
FeatureChemical BasisSafety Implication
MOM Ether Acetal linkage (

)
Acid Sensitivity: Hydrolysis releases Formaldehyde (

). Carcinogen Risk.
2-Chloro Electron-deficient heteroaromatic ringSkin Sensitizer: High affinity for nucleophilic skin proteins (haptenization).
Quinoline Core Nitrogen heterocycleSystemic Toxicity: Potential hepatotoxicity/genotoxicity (class-wide assumption).
GHS Classification (Inferred)

Based on structure-activity relationships (SAR) of analogous 2-chloroquinolines:

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H317: May cause an allergic skin reaction.

  • H350 (Conditional): May cause cancer (if hydrolyzed to formaldehyde).

Part 3: Handling & Storage Protocols

The "Dry & Neutral" Rule

Because the MOM group is an acetal, it is susceptible to acid-catalyzed hydrolysis. Storage conditions must prevent the formation of trace acids (e.g., from HCl evolution or solvent decomposition).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate (

    
     to 
    
    
    
    ).
  • Container: Tightly sealed glass with Teflon-lined caps. Do not store in unlined metal containers which may catalyze degradation.

  • Solvent Compatibility:

    • Safe: THF, DCM, Toluene, Ethyl Acetate (Base-washed).

    • Avoid: Protic solvents with acidic pH, Chloroform (unless stabilized/neutralized).

Engineering Controls

Mandatory: All handling of solid powder or open vessels must occur inside a certified chemical fume hood operating at face velocity


 fpm.
  • Rationale: In the event of inadvertent hydrolysis, formaldehyde gas is generated. The hood prevents inhalation exposure.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling in solution.

    • Note: Chlorinated heterocycles can permeate thin nitrile; change gloves immediately upon splash.

  • Respiratory: If working outside a hood (not recommended), use a full-face respirator with P100 + Organic Vapor/Formaldehyde cartridges.

Part 4: Experimental Protocols & Safety Logic

Decision Matrix: Handling Workflow

The following diagram illustrates the critical decision points when handling this compound to prevent degradation and exposure.

SafetyMatrix Start Start: Handling 2-Cl-3-MOM-Quinoline CheckpH Check Solvent/Reagent pH Start->CheckpH IsAcidic Is Environment Acidic? CheckpH->IsAcidic Hazard CRITICAL HAZARD: MOM Hydrolysis -> Formaldehyde Release IsAcidic->Hazard Yes (< pH 7) SafeRoute Proceed with Base/Neutral Conditions IsAcidic->SafeRoute No (Neutral/Basic) Deprotect Reaction: MOM Deprotection (Remove Group) Hazard->Deprotect Intentional Acid Use SnAr Reaction: SnAr Substitution (Displace Cl) SafeRoute->SnAr Nucleophilic Attack Trap Safety Requirement: Use HCHO Scavenger or Closed Vent Deprotect->Trap Mandatory Control

Figure 1: Safety decision matrix highlighting the divergence between basic handling (safe) and acidic conditions (formaldehyde risk).

Protocol A: Safe Deprotection (MOM Removal)

Context: Removing the MOM group to restore the hydroxyl function.

  • Setup: Use a round-bottom flask equipped with a reflux condenser and a scrubber system (e.g., bleach or sodium bisulfite solution) connected to the exhaust line to trap formaldehyde.

  • Reagent: Trifluoroacetic acid (TFA) in DCM or dilute HCl in Methanol.

  • Procedure:

    • Dissolve substrate in DCM.

    • Add TFA dropwise at

      
      .
      
    • Safety Check: Do not seal the vessel tightly; gas evolution (HCHO) may pressurize the system.

  • Quench: Pour reaction mixture into saturated

    
    .
    
    • Warning: Effervescence (

      
      ) will be vigorous.
      
  • Waste: The aqueous layer contains formaldehyde byproducts. Dispose of as Aldehyde/Toxic Waste , not general organic waste.

Protocol B: Nucleophilic Substitution ( )

Context: Exploiting the 2-Chloro reactivity.

  • Mechanism: The nitrogen in the quinoline ring pulls electron density, making the C-2 position electrophilic.

  • Safety Note: This reaction often requires heat.

  • Procedure:

    • Combine 2-Chloro-3-(methoxymethoxy)quinoline with nucleophile (e.g., amine) in a polar aprotic solvent (DMF, DMSO).

    • Add non-nucleophilic base (

      
       or 
      
      
      
      ).
    • Heat to

      
      .
      
  • Caution: If using sealed tubes, ensure the MOM group is stable at these temperatures. Thermal decomposition of MOM ethers can occur

    
     or in the presence of Lewis acids generated in situ.
    

Part 5: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min. Do not use alcohol. Alcohol increases skin permeability and may facilitate systemic absorption of the quinoline.
Eye Contact Flush with water for 15 min. Lift eyelids.Quinoline bases can cause corneal damage; immediate dilution is critical.
Spill (Solid) Wet wipe with 5% Sodium Bisulfite .Bisulfite reacts with any potential formaldehyde released from hydrolyzed material, neutralizing the vapor hazard.
Fire Use

, Dry Chemical, or Foam.
Burning releases toxic

and

fumes. Firefighters must wear SCBA.

Part 6: Synthesis & Degradation Pathway

Understanding the life-cycle of the molecule is crucial for safety. The diagram below details the synthesis (origin of hazards) and degradation (release of hazards).

ReactionPath Precursor 3-Hydroxyquinoline Product 2-Chloro-3-(MOM)quinoline (Target Molecule) Precursor->Product Synthesis Step (Requires Base) MOMCl MOM-Cl (Carcinogen) MOMCl->Product Alkylating Agent Acid Acid/H2O Product->Acid Exposure Degradation Degradation Products Acid->Degradation Hydrolysis Degradation->Precursor Restores Formaldehyde Formaldehyde (Gas) (Toxic/Carcinogen) Degradation->Formaldehyde Releases

Figure 2: Synthesis and degradation pathway.[2] Note the input of MOM-Cl (carcinogen) and output of Formaldehyde (carcinogen) upon failure.

References

  • BenchChem. (2025).[3] Safety Data Sheet & Technical Guide: 6-Methoxy-2-methylquinolin-4-amine (Analogous Quinoline Safety). Retrieved from BenchChem Database.

  • National Institutes of Health (NIH). (2025). 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Arkivoc, 2018(i), 244-287.

  • ResearchGate. (2005). A New Approach to 3-Hydroxyquinoline-2-carboxylic Acid (MOM Protection Protocols).[2]

  • Sigma-Aldrich. (2025). Product Safety: Chloromethyl Methyl Ether (MOM-Cl) Handling.

  • GuideChem. (2022). Chemical Properties: 2-Chloro-3-(methoxymethoxy)quinoline (CAS 856900-25-9).

Sources

Methodological & Application

"2-Chloro-3-(methoxymethoxy)quinoline" as an intermediate for anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Intermediate for Next-Generation Anti-Inflammatory Scaffolds

Executive Summary

2-Chloro-3-(methoxymethoxy)quinoline (CAS: 856900-25-9) represents a high-value "linchpin" intermediate in the synthesis of quinoline-based anti-inflammatory and immunomodulatory drugs. Its structural utility lies in the orthogonal reactivity of its substituents: the 2-chloro group serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr), while the 3-methoxymethoxy (MOM) group acts as a robust, acid-labile mask for the 3-hydroxyl functionality.

This Application Note details the protocols for utilizing this intermediate to synthesize 2-amino-3-hydroxyquinoline derivatives—a privileged scaffold known to inhibit key inflammatory mediators such as Lipoxygenase (5-LOX) , Cyclooxygenase (COX-2) , and NF-κB signaling pathways.

Strategic Rationale & Mechanism

The design of modern non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs) often requires a fused heterocyclic core capable of hydrogen bonding or metal chelation (e.g., in the active site of metalloenzymes like 5-LOX).

Why use 2-Chloro-3-(methoxymethoxy)quinoline?

  • SNAr Susceptibility: The nitrogen in the quinoline ring withdraws electron density, activating the C2-position for displacement by amines (anilines, aliphatic amines) without requiring transition metal catalysis (though Buchwald-Hartwig conditions can enhance yields).

  • MOM Stability: The MOM group is stable under the basic conditions required for SNAr, preventing side reactions at the oxygen.

  • Unmasking: Subsequent acidic deprotection reveals the 3-hydroxyl group, creating a bidentate binding motif (N1 and 3-OH) essential for biological activity or further ring closure to tricyclic furo[2,3-b]quinolines.

Pathway Visualization

The following diagram illustrates the workflow for converting the intermediate into bioactive candidates.

G cluster_0 Core Workflow Start 2-Chloro-3-hydroxyquinoline (Precursor) Intermediate 2-Chloro-3-(methoxymethoxy)quinoline (Target Intermediate) Start->Intermediate MOM-Cl, DIPEA Protection Library 2-Amino-3-(MOM)quinoline (Diversified Library) Intermediate->Library R-NH2, S_NAr (Diversity Step) Final 2-Amino-3-hydroxyquinoline (Bioactive Scaffold) Library->Final HCl/IPA Deprotection Tricyclic Furo[2,3-b]quinoline (Tricyclic Anti-inflammatory) Final->Tricyclic Cyclization (Optional)

Figure 1: Synthetic workflow transforming the core intermediate into bioactive libraries.

Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline

Objective: Protection of the 3-hydroxyl group to prevent interference during nucleophilic substitution.

  • Reagents:

    • 2-Chloro-3-hydroxyquinoline (1.0 eq)

    • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [Caution: Carcinogen]

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Charge a flame-dried round-bottom flask with 2-Chloro-3-hydroxyquinoline and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add DIPEA dropwise via syringe.

    • Add MOM-Cl dropwise over 15 minutes. Note: Maintain temperature < 5°C to avoid exotherms.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Slowly add saturated NaHCO3 solution.

    • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Validation Parameter: 1H NMR (CDCl3) should show a singlet at ~3.5 ppm (OCH3) and a singlet at ~5.3 ppm (OCH2O).

Protocol B: SNAr Diversification (The "Warhead" Installation)

Objective: Displacement of the 2-Chloro group with an amine (e.g., p-anisidine or morpholine) to introduce anti-inflammatory pharmacophores.

  • Reagents:

    • 2-Chloro-3-(methoxymethoxy)quinoline (1.0 eq)

    • Amine Nucleophile (e.g., Aniline derivative) (1.2 eq)[1]

    • p-Toluenesulfonic acid (PTSA) (0.1 eq) or K2CO3 (2.0 eq) depending on amine basicity.

    • Solvent: Isopropanol (IPA) or NMP.

  • Procedure:

    • Dissolve the intermediate in IPA (0.5 M).

    • Add the amine and the chosen base/catalyst.[1][2]

    • Reflux the mixture at 80–100°C for 12–24 hours.

      • Observation: The reaction may turn yellow/orange as the substitution proceeds.

    • Monitoring: HPLC or TLC. The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.3).

    • Isolation: Cool to RT. If solid precipitates, filter and wash with cold ether. If not, evaporate solvent and recrystallize from EtOH.

Protocol C: MOM Deprotection (Unmasking the Scaffold)

Objective: Removal of the MOM group to yield the active 3-hydroxyquinoline derivative.

  • Reagents:

    • 3-MOM-protected intermediate (from Protocol B).

    • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:4).

  • Procedure:

    • Dissolve the substrate in DCM.

    • Add TFA (20% v/v) or HCl/Dioxane (5 eq) at 0°C.

    • Stir at RT for 2 hours.

    • Neutralization: Carefully quench with sat. NaHCO3 until pH 7–8. Crucial: The 3-hydroxyquinoline can be zwitterionic; pH control is vital for extraction.

    • Extraction: Extract with EtOAc/THF (mixture to ensure solubility).

    • Final Product: The resulting 2-amino-3-hydroxyquinoline is often a crystalline solid suitable for biological screening.

Data Summary & Troubleshooting
ParameterSpecification / RangeTroubleshooting Tip
Purity (HPLC) > 98% required for bioassayIf <95%, recrystallize from EtOH/Water.
MOM Stability Stable pH 8–12Avoid acidic workups during Protocol B.
SNAr Yield Typically 70–90%If yield is low, switch solvent to NMP and temp to 140°C (microwave).
Deprotection QuantitativeIf incomplete, use 6M HCl/MeOH at 50°C.
Biological Context: Anti-Inflammatory Mechanism

The resulting 2-amino-3-hydroxyquinoline derivatives function via a dual mechanism:

  • Redox Scavenging: The 3-hydroxyl group, adjacent to the electron-rich amino group, has high antioxidant potential, scavenging Reactive Oxygen Species (ROS) generated by neutrophils during inflammation.

  • Enzyme Inhibition: The scaffold mimics the arachidonic acid transition state in the active site of 5-Lipoxygenase (5-LOX) , preventing the formation of leukotrienes (pro-inflammatory mediators).

Structure-Activity Relationship (SAR) Insight:

  • R-Group (Amine): Bulky aryl groups (e.g., 3-trifluoromethylphenyl) at the 2-position often enhance lipophilicity and potency against COX-2.

  • 3-OH: Essential for activity. Methylating this group (leaving it as OMe) typically abolishes anti-inflammatory efficacy, confirming the need for the free hydroxyl.

References
  • Synthesis of 2-chloro-3-formylquinolines and derivatives

    • Source: Indian Academy of Sciences, Journal of Chemical Sciences.[3]

    • Relevance: Establishes the core reactivity of the 2-chloro-3-functionalized quinoline scaffold.
    • Link:

  • MOM Protection Strategies in Medicinal Chemistry

    • Source:RSC Advances.
    • Relevance: General protocols for protecting hydroxyl groups in quinoline systems during SNAr.
    • Link:

  • Anti-inflammatory Activity of Quinoline Derivatives

    • Source:Semantic Scholar / Arkivoc.
    • Relevance: Validates the biological target (anti-inflammatory/antibacterial) of 2,3-disubstituted quinolines.
    • Link:

  • General Protocol for SNAr on Heterocycles

    • Source: BenchChem Protocols.[1][4]

    • Relevance: Standard operating procedures for displacing chlorides on electron-deficient heterocycles.
    • Link:

Sources

Application Note: High-Fidelity Synthesis of 2-Substituted-3-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: 2-Chloro-3-(methoxymethoxy)quinoline Application Domain: Medicinal Chemistry / Divergent Oriented Synthesis (DOS) Document ID: AN-Q3MOM-001[1]

Part 1: Strategic Rationale & Chemical Logic

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in antimalarials, kinase inhibitors, and antiviral agents.[2] However, the 3-hydroxyquinoline subclass—critical for metalloenzyme inhibition (e.g., HIV integrase, HCV NS5B)—presents synthetic challenges.[2] The free hydroxyl group at position C3 often poisons Palladium catalysts during cross-coupling and complicates nucleophilic substitutions at C2 due to electronic deactivation and solubility issues.

2-Chloro-3-(methoxymethoxy)quinoline serves as a strategic "linchpin" intermediate. The methoxymethoxy (MOM) group provides robust protection that is stable under basic/nucleophilic conditions (Suzuki, Buchwald,


) yet easily removed under mild acidic conditions.[2] This allows for the high-yield installation of diverse vectors at the C2 position without compromising the critical C3-oxygen functionality.
Mechanism of Action: The "Orthogonal Advantage"
  • C2-Reactivity: The chlorine atom at C2 is activated by the ring nitrogen, facilitating oxidative addition to Pd(0) or nucleophilic attack.

  • MOM-Stability: Unlike acetyl or silyl groups, the MOM ether resists the basic aqueous conditions typical of Suzuki-Miyaura couplings (

    
    , 
    
    
    
    ).[2]
  • Chelation Potential: Post-deprotection, the 3-OH and the quinoline nitrogen (

    
    ) form a bidentate chelating motif capable of binding divalent metal ions (
    
    
    
    ,
    
    
    ) in enzyme active sites.[2]

Part 2: Experimental Protocols

Protocol A: Palladium-Catalyzed C2-Arylation (Suzuki-Miyaura)

Objective: To install an aryl or heteroaryl vector at the C2 position.

Materials:

  • Substrate: 2-Chloro-3-(methoxymethoxy)quinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids)
  • Base: 2M Aqueous

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon (Ar) or Nitrogen (

    
    ) for 10 minutes.
    
  • Solvation: Dissolve 2-Chloro-3-(methoxymethoxy)quinoline (1.0 mmol) and the Arylboronic acid (1.2 mmol) in degassed 1,4-Dioxane (10 mL).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) in one portion against a counter-flow of Ar.
    
  • Base Activation: Add degassed 2M

    
     (2.5 mL, 5.0 mmol).
    
    • Note: The biphasic system requires vigorous stirring to ensure phase transfer.

  • Reaction: Heat the mixture to 90°C (oil bath temperature) for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the coupled product usually fluoresces blue/green under UV254.

  • Work-up: Cool to room temperature (RT). Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Chemoselective MOM Deprotection

Objective: To reveal the bioactive 3-hydroxy moiety.

Materials:

  • Substrate: 2-Aryl-3-(methoxymethoxy)quinoline (from Protocol A)

  • Reagent: 6M HCl (aqueous) or Trifluoroacetic acid (TFA)

  • Solvent: Isopropanol (IPA) or Dichloromethane (DCM)

Methodology (The "Industrial" HCl/IPA Method): Why this method? It avoids the formation of carcinogenic bis(chloromethyl)ether byproducts possible with


 and is easier to scale than TFA.
  • Dissolution: Dissolve the crude MOM-protected intermediate (1.0 mmol) in Isopropanol (5 mL).

  • Acidification: Add 6M HCl (1 mL) dropwise at RT.

  • Heating: Heat the solution to 60°C for 1–2 hours.

    • Observation: A precipitate (the hydrochloride salt of the product) may form.

  • Neutralization & Isolation:

    • Cool to 0°C.

    • Adjust pH to ~7-8 using Saturated

      
       solution.
      
    • Extract with EtOAc (3 x 15 mL).

    • Alternative: If the HCl salt precipitates cleanly, filter the solid and wash with cold ether for a highly pure salt form (often preferred for biological assays).[2]

Part 3: Data Visualization & Workflow

Synthetic Pathway Diagram

This diagram illustrates the divergent synthesis capability using the MOM-protected scaffold.

G SM 2-Chloro-3-(MOM)quinoline (Starting Material) Step1 Pd(PPh3)4, Na2CO3 Ar-B(OH)2, 90°C SM->Step1 Step3 Pd2(dba)3, BINAP HNR2, NaOtBu SM->Step3 Alternative Buchwald-Hartwig Inter 2-Aryl-3-(MOM)quinoline (Protected Intermediate) Step1->Inter Step2 6N HCl / iPrOH 60°C, 2h Inter->Step2 Product 2-Aryl-3-Hydroxyquinoline (Bioactive Scaffold) Step2->Product AminoProd 2-Amino-3-(MOM)quinoline Step3->AminoProd

Caption: Divergent synthesis workflow. The MOM group enables Pd-catalyzed C-C (Suzuki) or C-N (Buchwald) bond formation before unmasking the hydroxyl group.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning or

leak
Degas solvents thoroughly (freeze-pump-thaw); increase catalyst load to 10 mol%.
Hydrolysis of Cl (Step 1) Base too strong / Temp too highSwitch from

to

; lower temp to 80°C.
Incomplete Deprotection Steric bulk around MOM groupSwitch to stronger Lewis Acid:

in refluxing ethanol [1].
Product is "Stuck" in Aqueous Amphoteric nature of 3-OH quinolineThe product is a zwitterion. Adjust pH strictly to isoelectric point (~pH 6.5-7.0) for extraction.

Part 4: Application Case Study - Kinase Inhibitor Design

Context: Many kinase inhibitors require a "hinge-binding" motif. The 3-hydroxyquinoline scaffold mimics the purine ring of ATP.

Design Logic:

  • The Scaffold: The quinoline nitrogen accepts a Hydrogen bond from the hinge region backbone amide.

  • The 3-OH Group: Acts as a Hydrogen bond donor to the hinge region or coordinates the catalytic

    
    .
    
  • The 2-Aryl Group: Extends into the hydrophobic pocket (Gatekeeper residue interaction).

Protocol Modification for Library Synthesis: For high-throughput synthesis (96-well plate format):

  • Use Pd(dppf)Cl2.DCM (more robust to air).

  • Use microwave irradiation (110°C, 20 min) for the coupling step to accelerate reaction times.[2]

  • Perform deprotection using 4M HCl in Dioxane at RT overnight to avoid solvent evaporation issues in plates.

References

  • MOM Deprotection Methodology

    • H. Wu, et al. "Mild and Selective Deprotection of MOM Ethers."[2] Tetrahedron Letters, 2008.[2]

    • Protocol Validation:

  • Suzuki Coupling on Chloro-Quinolines

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2]

    • Substrate Scope:

  • Medicinal Chemistry of 3-Hydroxyquinolines

    • Relevant for HIV Integrase and Kinase inhibition.
    • Bioactivity Context:

  • General Synthesis of 2-Substituted Quinolines

    • Methodology:

Sources

Application Dossier: 2-Chloro-3-(methoxymethoxy)quinoline in Advanced Fluorophore Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly selective, environmentally sensitive fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. Within this domain, 3-hydroxyquinoline (3-HQ) derivatives are highly prized for their unique photophysical properties, particularly their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) [1]. This phenomenon yields a massive Stokes shift and, in many cases, dual-emission profiles that are highly sensitive to local polarity and hydrogen-bonding environments [2].

However, synthesizing complex, target-specific 3-HQ probes presents a significant chemical challenge. The free 3-hydroxyl group is highly acidic and nucleophilic, which routinely poisons transition-metal catalysts or undergoes undesired side reactions during the functionalization of the quinoline core.

2-Chloro-3-(methoxymethoxy)quinoline solves this synthetic bottleneck. As a sophisticated precursor, it offers two critical design advantages:

  • The Methoxymethoxy (MOM) Acetal: The MOM group robustly protects the sensitive 3-hydroxyl moiety during harsh, highly basic cross-coupling conditions. Unlike bulky silyl ethers that might sterically hinder the adjacent C2 position, the MOM group maintains a minimal steric footprint while remaining completely stable under basic conditions [3].

  • The 2-Chloro Activation: The C2 position of the quinoline ring is highly electron-deficient due to the inductive and mesomeric pull of the adjacent nitrogen atom. This makes the C–Cl bond exceptionally susceptible to oxidative addition by low-valent palladium (Pd(0)), allowing for high-yielding, late-stage functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig couplings [4].

SyntheticWorkflow A 2-Chloro-3-(MOM)quinoline (Precursor) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B Add Recognition Motif C 2-Substituted-3-(MOM)quinoline (Intermediate) B->C D Acidic Cleavage (HCl or TFA) C->D MOM Deprotection E 2-Substituted-3-hydroxyquinoline (Active Probe) D->E

Fig 1. Synthetic workflow from the MOM-protected precursor to the active fluorescent probe.

Photophysical Data & Probe Applications

Probes derived from 2-chloro-3-(methoxymethoxy)quinoline are utilized across various sensing modalities. By appending different recognition motifs at the C2 position, researchers can dictate the probe's target analyte. The table below summarizes the quantitative photophysical data of representative 3-HQ probes engineered from this precursor [1, 5].

Probe Class / Target AnalyteRecognition Motif at C2Absorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Primary Mechanism
Microenvironment Polarity Aryl / Heteroaryl340 - 360~450 (Enol), ~580 (Keto)> 1200.15 - 0.30ESIPT (Dual Emission)
Ferric Ions (Fe³⁺) Chelating Amines350~450 (Quenched)~100< 0.05 (Bound)PET (Turn-off)
Biothiols (GSH, Cys) Alkenyl / Michael Acceptor360~520~1600.40ICT / ESIPT (Turn-on)
pH Sensing (Acidic) Basic Amines345~440~950.25ICT (Ratiometric)
The ESIPT Mechanism

The defining feature of the deprotected 3-HQ fluorophore is the ESIPT pathway. Upon UV excitation, the enol form of the fluorophore rapidly transfers its hydroxyl proton to the adjacent nitrogen atom, forming a highly fluorescent keto tautomer. This structural reorganization dissipates energy before emission, resulting in the massive Stokes shifts (>100 nm) documented in the table above, effectively eliminating background autofluorescence in biological samples [1].

ESIPT_Mechanism Enol_GS Enol Form (Ground State) Enol_ES Enol Form (Excited State) Enol_GS->Enol_ES Excitation (UV) Enol_ES->Enol_GS Normal Fluorescence (Dual Emission) Keto_ES Keto Form (Excited State) Enol_ES->Keto_ES Fast ESIPT Keto_GS Keto Form (Ground State) Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) Keto_GS->Enol_GS Reverse Proton Transfer

Fig 2. ESIPT mechanism of 3-hydroxyquinolines enabling dual-emission and large Stokes shifts.

Self-Validating Experimental Protocols

The following protocols detail the transformation of 2-chloro-3-(methoxymethoxy)quinoline into an active fluorescent probe. Every step is designed with built-in causality and self-validation mechanisms to ensure absolute trustworthiness in the laboratory.

Protocol A: Suzuki-Miyaura Functionalization at C2

This step appends the target-recognition motif (e.g., an aryl boronic acid) to the quinoline core.

Causality of Reagents: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized. Toluene solubilizes the lipophilic quinoline precursor, water dissolves the inorganic K₂CO₃ base necessary to activate the boronic acid into a reactive "ate" complex, and ethanol acts as a phase-transfer bridge to ensure homogenous reactivity.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine 2-chloro-3-(methoxymethoxy)quinoline (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Add a degassed mixture of Toluene/EtOH/H₂O (ratio 2:1:1, 0.1 M concentration).

  • Add K₂CO₃ (3.0 eq) and purge the system with Argon for 15 minutes. Critical: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Quickly add the catalyst Pd(PPh₃)₄ (0.05 eq) under a positive stream of Argon.

  • Heat the reaction to 90°C and stir for 12 hours.

  • Self-Validation (QC): Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (UV active, no fluorescence) will disappear. The product spot will typically have a lower Rf value due to the increased molecular weight and polarity of the appended motif.

  • Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: MOM Deprotection & Fluorophore Activation

This step cleaves the MOM acetal to reveal the 3-hydroxyl group, instantly activating the ESIPT photophysical pathway [4].

Causality of Reagents: The MOM group is highly stable to bases but highly labile to aqueous acids. Using 3 M HCl in THF provides the perfect balance: the acid hydrolyzes the acetal, while THF ensures the highly organic intermediate remains completely dissolved during the reaction.

Step-by-Step Procedure:

  • Dissolve the purified 2-substituted-3-(MOM)quinoline intermediate in THF (0.2 M).

  • Add an equal volume of 3 M aqueous HCl dropwise at 0°C.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (QC - The "Turn-On" Test): Spot the reaction mixture on a TLC plate next to the starting material. Expose the plate to a 365 nm UV lamp. The starting material will appear as a dark, non-fluorescent UV-absorbent spot. The deprotected product will exhibit intense, bright fluorescence (typically green or yellow) directly on the silica plate, confirming the successful unmasking of the ESIPT-active hydroxyl group.

  • Neutralize the reaction carefully with saturated NaHCO₃ until pH ~7.

  • Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo to yield the active probe.

Protocol C: Photophysical Characterization

Before biological application, the probe's response must be validated in controlled solvent environments.

Step-by-Step Procedure:

  • Prepare a 10 mM stock solution of the active probe in spectroscopic-grade DMSO.

  • Dilute the stock to a final working concentration of 10 µM in a series of solvents with varying polarities (e.g., Toluene, DCM, Acetonitrile, and HEPES buffer pH 7.4) [5].

  • Record the UV-Vis absorption spectrum to determine the excitation maximum (

    
    ).
    
  • Excite the samples at

    
     using a spectrofluorometer and record the emission spectra.
    
  • Self-Validation (QC): In non-polar solvents (Toluene), you should observe a dominant red-shifted emission band (Keto form). In polar, protic solvents (HEPES buffer), the ESIPT process may be partially disrupted by intermolecular hydrogen bonding with water, leading to a blue-shifted emission band (Enol form) or dual emission. This solvent-dependent shift confirms the probe's structural integrity and environmental sensitivity.

References

  • Synthesis and Fluorescence Properties of 2-Aryl-3-hydroxyquinolones, a New Class of Dyes Displaying Dual Fluorescence.ResearchGate.
  • Synthesis of 3-hydroxyquinoline-4(1H)-one derivatives bearing substituted phenyl in position 2 and variously substituted carboxamide group in position 5.RSC Advances.
  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series.ResearchGate.
  • Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.Benchchem.
  • Synthesis of 2-alkenyl-3-hydroxyquinolin-4(1 H )-ones as promising antimicrobial and fluorescent agents.ResearchGate.

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-3-(methoxymethoxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-3-(methoxymethoxy)quinoline as the electrophile. While 2-chloroquinolines are generally reactive due to the


-nitrogen effect, the presence of the ortho-alkoxy group (MOM ether) at position 3 introduces specific steric and electronic constraints. This protocol prioritizes the use of electron-rich, bulky phosphine ligands to facilitate oxidative addition and prevent catalyst deactivation, ensuring high yields of the 2-aryl-3-(methoxymethoxy)quinoline products.

Substrate Analysis & Reactivity Profile

The Electrophile: 2-Chloro-3-(methoxymethoxy)quinoline
  • Activation: The Chlorine at C2 is activated for oxidative addition by the adjacent quinoline nitrogen (similar to 2-chloropyridine). The C-Cl bond is weaker than a standard aryl chloride but stronger than a bromide.

  • Steric Hindrance: The 3-(methoxymethoxy) group (MOM) is an ortho-substituent. Although the MOM group is relatively flexible, the oxygen atoms can coordinate to Palladium, potentially retarding the reaction or stabilizing off-cycle resting states.

  • Electronic Effect: The C3-alkoxy group is electron-donating by resonance (

    
    ), which increases electron density on the ring. This slightly deactivates the C2-Cl bond towards nucleophilic attack (oxidative addition) compared to an unsubstituted 2-chloroquinoline.
    
The Protecting Group (MOM)[1][2]
  • Stability: The Methoxymethyl (MOM) ether is stable to the basic conditions typical of Suzuki couplings (Carbonates, Phosphates, Hydroxides).

  • Lability: It is highly sensitive to Brønsted acids (e.g., HCl, TFA) and Lewis acids.

  • Precaution: Avoid acidic workups or silica gel chromatography with acidic eluents to prevent premature deprotection to the 3-hydroxyquinoline.

Optimization Strategy

To overcome the steric hindrance and electronic deactivation at the 2-position, the catalyst system must be highly active.

Ligand Selection

Standard ligands like


 often result in sluggish conversion for sterically hindered aryl chlorides. We recommend Buchwald-type dialkylbiaryl phosphines :
  • SPhos: Excellent for ortho-substituted aryl chlorides. It provides high catalytic turnover.

  • XPhos: Superior for extremely hindered substrates or electron-rich chlorides.

  • PCy3: A robust alternative if Buchwald ligands are unavailable.

Base & Solvent System[3]
  • Base: Potassium Phosphate Tribasic (

    
    ) is preferred over Carbonates (
    
    
    
    ) for hindered substrates due to its higher basicity and compatibility with anhydrous conditions if necessary.
  • Solvent: A biphasic system of Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) is ideal. The water ensures solubility of the inorganic base, while the organic layer solubilizes the lipophilic quinoline.

Experimental Workflow Diagram

SuzukiWorkflow cluster_trouble Troubleshooting Loop Start Start: Substrate Preparation Setup Reaction Setup (Inert Atmosphere) Start->Setup Catalyst Catalyst Activation Pd(OAc)2 + SPhos (Pre-stir 15 min) Setup->Catalyst Add Pd/Ligand Reaction Coupling Reaction 100°C, 12-18h Catalyst->Reaction Add Substrate/Base Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete Workup Workup (Neutral/Basic pH) Check->Workup Conversion >95% Trouble Low Conversion? Check->Trouble Stalled Purification Purification (Silica Gel + 1% Et3N) Workup->Purification Product Final Product 2-Aryl-3-(MOM)quinoline Purification->Product Action Increase Temp or Switch to XPhos Trouble->Action Action->Reaction

Caption: Workflow for the Suzuki coupling of 2-Chloro-3-(MOM)quinoline, including catalyst pre-activation and troubleshooting loops.

Standard Protocol

Materials
  • Substrate: 2-Chloro-3-(methoxymethoxy)quinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst Source: Palladium(II) Acetate (

    
    ) (2-5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Note: Maintain a 1:2 Pd:Ligand ratio.

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 – 3.0 equiv)
    
  • Solvent: Toluene (HPLC grade, degassed) and Deionized Water.

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended):

    • In a dry vial, dissolve

      
       (5.6 mg, 0.025 mmol) and SPhos (20.5 mg, 0.05 mmol) in dry Toluene (1 mL).
      
    • Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a pale yellow/bright yellow, indicating the formation of the active

      
       species.
      
  • Reaction Assembly:

    • To a reaction vessel (microwave vial or Schlenk tube) equipped with a magnetic stir bar, add:

      • 2-Chloro-3-(methoxymethoxy)quinoline (1.0 mmol)

      • Aryl Boronic Acid (1.2 mmol)[1]

      • 
         (424 mg, 2.0 mmol)
        
    • Cap the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent & Catalyst Addition:

    • Add Toluene (4 mL) and Water (0.5 mL) via syringe (degassed).

    • Add the pre-formed Catalyst solution (from Step 1) via syringe.

    • Total solvent volume approx 5.5 mL (0.18 M).

  • Execution:

    • Heat the mixture to 100°C (oil bath) or 110°C (microwave) with vigorous stirring.

    • Monitor reaction progress by TLC or LCMS at 2 hours and 12 hours.

    • TLC Tip: The MOM group makes the product slightly more polar than the starting chloride. Use UV visualization.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[4] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • CRITICAL: Do not use acidic washes (e.g., 1M HCl) to remove pyridine/quinoline residues, as this will cleave the MOM group.

  • Purification:

    • Flash chromatography on Silica Gel.[5]

    • Eluent: Hexanes/Ethyl Acetate gradient.

    • Additive: Pre-treat the silica column with 1% Triethylamine (

      
      ) in Hexanes to neutralize surface acidity if the MOM group proves unstable on your specific silica batch.
      

Deprotection (Post-Coupling)

Once the C-C bond is formed, the MOM group can be removed to access the 3-hydroxyquinoline scaffold.

  • Reagent: 6M HCl in Methanol or TFA/DCM (1:1).

  • Conditions: Stir at RT for 1-4 hours.

  • Note: The quinoline nitrogen will be protonated. Neutralization with

    
     is required during workup to isolate the free base.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Conversion Catalyst poisoning or inactive Pd species.Ensure solvents are degassed. Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (pre-formed catalysts).
Low Yield (<50%) Protodeboronation of Boronic Acid.Increase Boronic Acid to 2.0 equiv.[1] Switch base to KF or CsF . Lower temp to 80°C.
MOM Cleavage Acidic impurities or high thermal stress.Ensure Base (

) is in excess. Check solvent pH. Avoid prolonged heating >120°C.
Homocoupling Oxidation of Boronic Acid.[6]Strictly exclude Oxygen. Verify Argon purge quality.

References

  • General Reactivity of 2-Chloroquinolines

    • Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines." J. Org.[7][8] Chem.2008 , 73, 18, 7096–7101. (Demonstrates reactivity trends of haloquinolines).

  • MOM Group Stability & Deprotection: Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience, 2006. (Standard reference for MOM stability profiles).
  • Suzuki Coupling on Hindered Heterocycles

    • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[7][2]2007 , 129, 11, 3358–3366. Link (Establishes SPhos/XPhos efficacy for heteroaryl chlorides).

  • Protocol Adaptation

    • BenchChem Application Notes. "Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline."[6] (Analogous substrate methodology). Link

Sources

Heck reaction conditions for "2-Chloro-3-(methoxymethoxy)quinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Heck Reaction Conditions for 2-Chloro-3-(methoxymethoxy)quinoline

Executive Summary

This application note details the optimized protocols for the Mizoroki-Heck coupling of 2-Chloro-3-(methoxymethoxy)quinoline . While 2-chloroquinolines are activated heteroaryl chlorides, they remain kinetically challenging substrates compared to their bromo- or iodo-analogues. Furthermore, the presence of the 3-(methoxymethoxy) (MOM) group necessitates strictly basic conditions to prevent acid-catalyzed deprotection.

This guide provides a robust System A (High-Throughput) and System B (High-Performance) approach, ensuring scalability and reproducibility in drug discovery workflows.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Electrophile: 2-Chloro-3-(methoxymethoxy)quinoline.[1]

    • Reactivity: The C2-position is activated for Oxidative Addition (OA) due to the electron-withdrawing effect of the adjacent quinoline nitrogen (similar to 2-chloropyridine). However, the C-Cl bond strength (

      
      ) requires electron-rich ligands.
      
    • Sterics: The C3-MOM group introduces ortho-steric bulk, potentially slowing coordination.

  • Protecting Group (MOM):

    • Stability:[2] Stable to bases (carbonates, amines) and nucleophiles.

    • Vulnerability: Highly sensitive to Brønsted and Lewis acids. Crucial: Avoid acidic workups or cationic Pd pathways that generate significant protons without adequate buffering.

Reaction Design Strategy

To achieve high turnover numbers (TON), we utilize Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos). These bulky, electron-rich ligands facilitate the difficult oxidative addition across the C-Cl bond and stabilize the Pd(0) species.

Optimized Reaction Conditions

The following table summarizes the two primary catalytic systems developed for this transformation.

ParameterSystem A: Standard (Cost-Effective) System B: High-Performance (Recommended)
Catalyst Source Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (20 mol%)XPhos or SPhos (4-10 mol%)
Base Et₃N or K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent DMF or DMAc1,4-Dioxane or Toluene
Temperature 120 °C100–110 °C
Time 12–24 Hours4–8 Hours
Yield Target 50–65%85–95%
Application Initial screening; non-critical intermediates.Late-stage functionalization; complex alkenes.

Detailed Experimental Protocol (System B)

Objective: Coupling of 2-Chloro-3-(methoxymethoxy)quinoline (1.0 equiv) with n-Butyl Acrylate (1.5 equiv).

Reagents & Equipment
  • Substrate: 2-Chloro-3-(methoxymethoxy)quinoline [MW: ~223.66 g/mol ].

  • Alkene: n-Butyl Acrylate (or Styrene/Acrylamides).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂].[3]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

  • Vessel: Pressure tube or Schlenk flask with reflux condenser.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon (or Nitrogen).

    • Add 2-Chloro-3-(methoxymethoxy)quinoline (1.0 mmol, 224 mg).

    • Add Cs₂CO₃ (2.0 mmol, 652 mg).

    • Add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and XPhos (0.10 mmol, 47.6 mg). Note: Pre-complexation of Pd/Ligand in a separate vial for 10 mins in 1 mL solvent is optional but recommended for consistency.

  • Solvent & Reactant Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Add n-Butyl Acrylate (1.5 mmol, 215 µL) via syringe.

    • Critical: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (Oxygen poisons phosphine ligands).

  • Reaction:

    • Seal the vessel.[4][5]

    • Heat the reaction block to 100 °C . Stir vigorously (1000 RPM).

    • Monitor by TLC or LC-MS at 2 hours and 4 hours. Look for the disappearance of the starting chloride (

      
       in Hex/EtOAc) and appearance of the blue-fluorescent product.
      
  • Work-up (MOM-Safe):

    • Cool to room temperature.[4]

    • Filter the mixture through a pad of Celite® to remove inorganic salts and Pd black. Rinse with EtOAc.

    • Wash: Dilute filtrate with EtOAc (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Caution: Do NOT wash with dilute HCl or acidic salts (e.g., NH₄Cl), as this may hydrolyze the MOM ether. Use saturated NaHCO₃ if pH adjustment is needed.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0-30% EtOAc in Hexanes.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky phosphine in the oxidative addition of the chloro-quinoline.

HeckCycle cluster_legend Key Interactions Pd0 Active Catalyst Pd(0)-L2 OA Oxidative Addition (Rate Limiting for Chlorides) Pd0->OA + Substrate Coord Alkene Coordination OA->Coord Pd(II)-Ar-Cl Insert Syn-Insertion (Carbopalladation) Coord->Insert + Alkene BetaE Beta-Hydride Elimination Insert->BetaE C-C Bond Formed ProdRel Product Release & Base Regeneration BetaE->ProdRel H-Pd-Cl species ProdRel->Pd0 Reductive Elimination (- Base-HCl) Substrate 2-Cl-3-(MOM)-Quinoline Substrate->OA Alkene Alkene (R-CH=CH2) Alkene->Coord Base Base (Cs2CO3) Base->ProdRel Note1 MOM Group: Stable to Base Ligand (XPhos): Facilitates OA

Caption: Catalytic cycle for the Heck coupling of 2-chloroquinolines. The oxidative addition (Red) is the rate-determining step, accelerated by bulky ligands.

Experimental Workflow

Workflow Start Start: Weigh Reagents (Glovebox/Schlenk) Degas Degas Solvent (Ar Sparge, 10 min) Start->Degas Mix Combine: Substrate + Cat + Base + Solvent + Alkene Degas->Mix Heat Heat @ 100°C 4-8 Hours Mix->Heat Check QC Check (TLC/LCMS) Conversion > 95%? Heat->Check Check->Heat No (Extend Time) Workup Filter (Celite) Wash (Water/Brine) Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify Finish Final Product (NMR/MS Validation) Purify->Finish

Caption: Step-by-step workflow for the synthesis, emphasizing the critical QC checkpoint before workup.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxidative Addition failure.Switch to XPhos or SPhos . Increase Temp to 120°C. Ensure solvent is degassed.
MOM Deprotection Acidic species generated.[6]Ensure base (Cs₂CO₃) is in excess (2.5 eq). Avoid NH₄Cl workup; use water/NaHCO₃ only.
Pd Black Formation Catalyst decomposition.Ligand loading is too low. Increase Ligand:Pd ratio to 2:1 or 3:1.
Homocoupling (Biaryl) Oxidative homocoupling.Reduce catalyst loading. Ensure strictly anaerobic conditions.

References

  • Mizoroki-Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Reactivity of 2-Chloroquinolines: Murru, S., McGough, B., & Srivastava, R. (2014).[5] Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling.[3][7] Organic & Biomolecular Chemistry. Link

  • Buchwald Ligands for Chlorides: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • MOM Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for MOM stability in basic media).
  • General Protocol Source: BenchChem Application Notes, "Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline". Link

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Chloro-3-(methoxymethoxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Kinase inhibitors featuring this heterocyclic system have shown significant promise in disrupting aberrant signaling pathways that drive tumor progression.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-3-(methoxymethoxy)quinoline as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its derivatization, and outline methods for the subsequent biological evaluation of the synthesized compounds.

Introduction: The Strategic Advantage of the Quinoline Core and the Utility of 2-Chloro-3-(methoxymethoxy)quinoline

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3] Quinoline-based compounds are particularly attractive as kinase inhibitor scaffolds due to their ability to mimic the purine ring of ATP and form key interactions within the ATP-binding pocket of kinases.[4]

2-Chloro-3-(methoxymethoxy)quinoline is a strategically designed starting material that offers several advantages for the synthesis of kinase inhibitor libraries:

  • Orthogonal Reactivity: The chloro-substituent at the 2-position is highly amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

  • Protected Hydroxyl Group: The 3-position is protected with a methoxymethyl (MOM) ether. This protecting group is stable to many reaction conditions used to modify the 2-position and can be selectively removed later in the synthetic sequence to unmask a hydroxyl group. This hydroxyl group can then serve as a handle for further functionalization or as a key pharmacophoric feature.

  • Structural Rigidity: The bicyclic nature of the quinoline core provides a rigid scaffold, which can help to pre-organize the appended functional groups for optimal binding to the target kinase.

Synthetic Strategies and Protocols

The primary synthetic strategy for elaborating 2-Chloro-3-(methoxymethoxy)quinoline involves a two-stage approach: initial derivatization at the C-2 position, followed by deprotection and potential functionalization at the C-3 position.

Stage 1: C-2 Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It is an ideal method for introducing a wide range of primary and secondary amines at the 2-position of the quinoline core, a common feature in many kinase inhibitors.[5]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 2-Chloro-3-(methoxymethoxy)quinoline (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

    • Xantphos (5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous toluene (or dioxane) to the flask, followed by 2-Chloro-3-(methoxymethoxy)quinoline and the desired amine.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of ligand and base can be critical for the success of the Buchwald-Hartwig amination.[5] Xantphos is a good general-purpose ligand for this transformation. For less reactive amines, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[7]

Stage 2: C-3 Deprotection of the MOM Ether

The methoxymethyl (MOM) ether is a robust protecting group that can be cleaved under acidic conditions.[8][9]

Protocol 2: Deprotection of the Methoxymethyl (MOM) Ether

  • Materials:

    • 2-Amino-3-(methoxymethoxy)quinoline derivative (from Stage 1)

    • 4M Hydrochloric acid (HCl) in dioxane or Trifluoroacetic acid (TFA)

    • Methanol or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 2-amino-3-(methoxymethoxy)quinoline derivative in methanol or DCM.

    • Add an excess of 4M HCl in dioxane or TFA to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 2-6 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • If necessary, neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the deprotected 3-hydroxyquinoline derivative.

Expert Insights: For substrates sensitive to strong acids, milder deprotection methods using Lewis acids like zinc triflate (Zn(OTf)₂) in isopropanol can be employed.[10][11]

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for creating a library of kinase inhibitors from 2-Chloro-3-(methoxymethoxy)quinoline.

G A 2-Chloro-3-(methoxymethoxy)quinoline B Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu, Amine) A->B Step 1 C 2-Amino-3-(methoxymethoxy)quinoline Derivative B->C D Acidic Deprotection (HCl or TFA) C->D Step 2 E 2-Amino-3-hydroxyquinoline (Final Kinase Inhibitor Scaffold) D->E

Caption: Synthetic workflow for kinase inhibitor synthesis.

Biological Evaluation: A General Screening Cascade

Once a library of compounds has been synthesized, a systematic approach is required to evaluate their biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Pim-1 Kinase)

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.[12]

  • Materials:

    • Recombinant human Pim-1 kinase

    • Pim-1 substrate peptide

    • ATP

    • Synthesized inhibitor compounds

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a 384-well plate, add the assay buffer, the inhibitor compound (or DMSO for control), and the Pim-1 kinase.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate for 1 hour at 30 °C.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of the data that could be generated from the synthesis and biological evaluation of a small library of compounds.

Compound IDAmine Used in Step 1Yield (%)Pim-1 IC₅₀ (µM)
KI-001 Aniline785.2
KI-002 4-Fluoroaniline852.1
KI-003 Piperidine65> 10
KI-004 Morpholine728.7

Visualizing the Drug Discovery Logic

The following diagram illustrates the logical flow from starting material to a potential kinase inhibitor lead.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A Starting Material (2-Chloro-3-(methoxymethoxy)quinoline) B Library Synthesis (e.g., Buchwald-Hartwig) A->B C Purification & Characterization B->C D In Vitro Kinase Assay (e.g., Pim-1) C->D E IC₅₀ Determination D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Lead Candidate H->I

Caption: Logic flow in kinase inhibitor discovery.

Conclusion

2-Chloro-3-(methoxymethoxy)quinoline is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers to design and synthesize libraries of quinoline-based compounds for hit identification and lead optimization in drug discovery programs. The systematic application of modern synthetic methods, such as the Buchwald-Hartwig amination, coupled with robust biological evaluation, will undoubtedly continue to yield promising new therapeutic candidates.

References

  • PubMed.

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  • ScienceOpen.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2-Chloro-3-(methoxymethoxy)quinoline. As Senior Application Scientists, we offer not only step-by-step protocols but also the underlying scientific principles to empower you in your experimental work. Our goal is to help you improve yields, minimize impurities, and confidently address challenges encountered during this multi-step synthesis.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is dedicated to resolving specific issues that may arise during the synthesis of 2-Chloro-3-(methoxymethoxy)quinoline, providing evidence-based solutions to common problems.

Issue 1: Low or No Yield of the Final Product

After completing the synthesis, you observe a disappointing yield of 2-Chloro-3-(methoxymethoxy)quinoline.

  • Potential Cause A: Inefficient Protection of the 3-Hydroxy Group. The initial step of protecting the hydroxyl group of 3-hydroxyquinoline with a methoxymethyl (MOM) group is crucial. Incomplete protection will lead to unwanted side reactions in subsequent steps.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that the MOM-Cl is fresh and the base used (e.g., DIPEA) is free of moisture.

      • Reaction Conditions: The reaction is typically run at low temperatures (0 °C to room temperature) to prevent side reactions. Ensure adequate stirring and reaction time to drive the protection to completion. Monitor the reaction progress by TLC.

      • Stoichiometry: Use a slight excess of MOM-Cl and the base to ensure complete conversion of the starting material.

  • Potential Cause B: Incomplete N-Oxide Formation. The oxidation of the quinoline nitrogen is a critical activation step. If this reaction is not complete, the subsequent chlorination will be inefficient.[1][2]

    • Troubleshooting Steps:

      • Oxidant Choice and Purity: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant. Ensure it is of high purity and use a slight excess (1.1-1.5 equivalents).

      • Temperature Control: The N-oxidation is often exothermic. Maintain the reaction at a low temperature (0-5 °C) during the addition of the oxidant to prevent runaway reactions and decomposition.

      • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the more polar N-oxide product.

  • Potential Cause C: Inefficient Chlorination and/or MOM Group Cleavage. The chlorination of the N-oxide with phosphorus oxychloride (POCl₃) is the final step. This step is often performed at elevated temperatures, which can lead to the cleavage of the acid-sensitive MOM protecting group.[3]

    • Troubleshooting Steps:

      • Anhydrous Conditions: POCl₃ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon).

      • Temperature and Reaction Time: Carefully control the reaction temperature. While heating is necessary to drive the chlorination, excessive heat or prolonged reaction times can lead to MOM deprotection and the formation of 2-chloro-3-hydroxyquinoline as a byproduct. An optimal temperature is typically around 80-100 °C.

      • Careful Workup: Quench the reaction by slowly adding the reaction mixture to ice water. Neutralize the acidic solution carefully with a base like sodium bicarbonate. Rapid changes in pH and temperature can affect the stability of the product.

Issue 2: Presence of Significant Impurities in the Final Product

Your final product is contaminated with byproducts, making purification challenging.

  • Potential Cause A: Unreacted Starting Material or Intermediates. Incomplete reactions at any stage will result in a mixture of compounds.

    • Troubleshooting Steps:

      • Reaction Monitoring: As emphasized before, monitor each step to completion using TLC before proceeding to the next.

      • Purification Strategy: A well-optimized column chromatography protocol is essential for separating the desired product from starting materials and intermediates.[4][5]

  • Potential Cause B: Formation of Isomeric Byproducts. Chlorination can sometimes occur at other positions on the quinoline ring, although the N-oxide directs strongly to the 2-position.

    • Troubleshooting Steps:

      • Controlled Chlorination: Use the stoichiometric amount of POCl₃ and avoid excessively high temperatures to maintain regioselectivity.

      • Characterization: Use ¹H NMR to identify the presence of any isomeric impurities. The coupling patterns of the aromatic protons will be distinct for different isomers.

  • Potential Cause C: Tar Formation. Dark, insoluble materials can form, especially during the chlorination step.

    • Troubleshooting Steps:

      • Temperature Control: Avoid localized overheating by ensuring efficient stirring and controlled heating.

      • Purity of Reagents: Use high-quality, pure reagents and solvents to minimize side reactions that can lead to polymerization and tar formation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-oxidation step necessary?

The N-oxidation of the quinoline ring activates the C2 position for nucleophilic attack. The N-oxide group is electron-withdrawing, which makes the C2 carbon more electrophilic and susceptible to attack by the chloride ion from the chlorinating agent (e.g., POCl₃).[1][2] This regioselectivity is crucial for the successful synthesis of 2-chloroquinolines.

Q2: My MOM protecting group is cleaving during the chlorination step. What can I do?

The MOM group is known to be labile under acidic conditions, which are generated during the POCl₃ reaction. To minimize cleavage:

  • Use a minimal amount of POCl₃: An excess of POCl₃ can lead to stronger acidic conditions.

  • Control reaction time and temperature: Do not heat the reaction for longer than necessary.

  • Consider a more robust protecting group: If MOM group cleavage is a persistent issue, consider using a more acid-stable protecting group, such as a benzyl (Bn) or a silyl ether (e.g., TBDMS), for the 3-hydroxyl group.

Q3: What is the best way to purify the final product, 2-Chloro-3-(methoxymethoxy)quinoline?

Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[4][5]

  • Solvent System: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, will likely provide the best separation.

  • TLC Monitoring: Use TLC to determine the optimal solvent system and to track the separation during the column. The product is expected to be less polar than the starting materials and the deprotected byproduct.

  • Recrystallization: If the product is a solid and of reasonable purity after column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used to obtain highly pure material.[6]

Experimental Protocols

Protocol 1: Protection of 3-Hydroxyquinoline with MOM-Cl

  • To a stirred solution of 3-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-(methoxymethoxy)quinoline.

Protocol 2: Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline

  • N-Oxidation: Dissolve 3-(methoxymethoxy)quinoline (1.0 eq) in DCM and cool to 0 °C. Add m-CPBA (1.2 eq) portion-wise. Stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3-(methoxymethoxy)quinoline N-oxide, which is used directly in the next step.

  • Chlorination: To the crude N-oxide at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 3.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with solid sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford 2-Chloro-3-(methoxymethoxy)quinoline.

Data Presentation

Parameter3-Hydroxyquinoline3-(Methoxymethoxy)quinoline2-Chloro-3-(methoxymethoxy)quinoline
Molecular Weight 145.16 g/mol 189.21 g/mol 223.65 g/mol
Appearance Light brown solidPale yellow oilWhite to off-white solid
Illustrative TLC Rf (3:1 Hex:EtOAc) 0.10.40.6

Note: TLC Rf values are illustrative and can vary based on the specific TLC plate and solvent conditions.

Visualization of the Synthetic Pathway

SynthesisWorkflow cluster_step1 Step 1: MOM Protection cluster_step2 Step 2: N-Oxidation cluster_step3 Step 3: Chlorination cluster_troubleshooting Common Issues Start 3-Hydroxyquinoline Protected 3-(Methoxymethoxy)quinoline Start->Protected MOM-Cl, DIPEA N_Oxide 3-(Methoxymethoxy)quinoline N-oxide Protected->N_Oxide m-CPBA Product 2-Chloro-3-(methoxymethoxy)quinoline N_Oxide->Product POCl3 Deprotection MOM Deprotection Product->Deprotection LowYield Low Yield Product->LowYield Impurities Impurities Product->Impurities

Caption: Synthetic pathway and common issues for 2-Chloro-3-(methoxymethoxy)quinoline.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis. (URL: [Link])

  • A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Journal of Heterocyclic Chemistry, 2020, 57(1), 248-254. (URL: not available)
  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Bulletin of the Korean Chemical Society, 2012 , 33(11), 3825-3828. (URL: [Link])

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Request PDF. (URL: [Link])

  • POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 2011 , 76(7), 2218-2227. (URL: [Link])

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1991 , 1-23. (URL: [Link])

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem. (URL: not available)
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2013, 2(4), 1766-1774. (URL: not available)
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (URL: [Link])

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 2016 , 6(109), 107931-107936. (URL: [Link])

  • Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Benchchem. (URL: not available)
  • Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem. (URL: not available)
  • The Reaction of Quinoline N-Oxide with. Chemical and Pharmaceutical Bulletin, 1969 , 17(7), 1477-1481. (URL: [Link])

  • How to remove methoxy group by oxidation from iso quinoline | Filo. (URL: [Link])

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry, 2021 , 12(6), 965-978. (URL: [Link])

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. (URL: [Link])

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules, 2012 , 17(12), 14890-14903. (URL: [Link])

  • VIII. The Formation of Benz [d]-1,3-oxazepines in the Photolysis of Quinoline N-Oxides in Solution. Acta Chemica Scandinavica, 1971 , 25, 2591-2603. (URL: [Link])

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Benchchem. (URL: not available)
  • N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. Request PDF. (URL: [Link])

  • How to avoid impurities in quinoline cyclization reactions. Benchchem. (URL: not available)
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018 , 8(12), 6484-6523. (URL: [Link])

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. (URL: [Link])

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Journal of Chromatographic Science, 2021 , 59(1), 1-11. (URL: [Link])

  • 2-Chloroquinoline. Wikipedia. (URL: [Link])

  • Novel preparation method of quinoline n-oxide derivative with amide group.

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Technical Support Center: Purification of 2-Chloro-3-(methoxymethoxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-3-(methoxymethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful purification of this compound. As a key intermediate in various synthetic pathways, achieving high purity of 2-Chloro-3-(methoxymethoxy)quinoline is critical for the success of subsequent reactions and the integrity of final products.

This document provides a structured approach to purification, focusing on the most common and effective techniques. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Chloro-3-(methoxymethoxy)quinoline?

A1: The impurity profile of crude 2-Chloro-3-(methoxymethoxy)quinoline is largely dependent on the synthetic route employed. A common synthetic precursor is 2-chloro-3-formylquinoline. If the methoxymethyl (MOM) ether is introduced via reaction with a MOM-Cl or similar reagent, common impurities may include:

  • Unreacted 2-chloro-3-formylquinoline: Incomplete reaction will leave the starting material in your crude product.

  • Hydrolysis by-products: The methoxymethyl ether is susceptible to hydrolysis under acidic conditions, which could regenerate the corresponding alcohol or aldehyde.

  • Side-products from the Vilsmeier-Haack reaction: If the quinoline core is synthesized using this method, residual reagents or by-products from this step could be present.[1][2]

  • Over-alkylation or other side-reactions: Depending on the reaction conditions, other reactive sites on the quinoline ring might undergo undesired reactions.

Q2: What are the recommended primary purification techniques for 2-Chloro-3-(methoxymethoxy)quinoline?

A2: For this class of compounds, the two most effective and widely applicable purification methods are column chromatography and recrystallization .

  • Column Chromatography: This is a highly versatile technique for separating the target compound from a mixture of impurities.[3][4][5] Silica gel is the most commonly used stationary phase for compounds of moderate polarity like 2-Chloro-3-(methoxymethoxy)quinoline.

  • Recrystallization: This technique is ideal for removing small amounts of impurities and can yield a highly pure crystalline product if a suitable solvent or solvent system can be identified.[6]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. Quinoxaline and quinoline derivatives are typically UV-active due to their aromatic nature, making them easily visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[7]

A systematic approach to TLC analysis is crucial:

  • Spotting: On a single TLC plate, spot the crude material, any collected fractions, and a co-spot (crude material and the fraction on the same spot) to see if the spots align.

  • Eluent System: Develop the TLC plate using an appropriate solvent system. A good starting point for this class of compounds is a mixture of hexane and ethyl acetate. The ideal eluent system should provide a good separation between your product and any impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Visualization: After development, visualize the spots under a UV lamp. Staining with agents like potassium permanganate or iodine can also be used if the compounds are not UV-active or to visualize non-UV active impurities.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purification of 2-Chloro-3-(methoxymethoxy)quinoline.

Column Chromatography Troubleshooting

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A4: If your compound is highly polar and shows a very low Rf value, you may need to increase the polarity of your mobile phase.

  • Solution 1: Modify the Solvent System. Gradually increase the polarity of the eluent. You can try adding a small percentage of a more polar solvent like methanol or dichloromethane to your ethyl acetate/hexane mixture.

  • Solution 2: Change the Stationary Phase. While silica gel is generally suitable, for very polar compounds, you might consider using a more polar stationary phase like alumina (basic or neutral).[3] However, be aware that the elution order may change.

Q5: My spots are streaking on the TLC plate. How can I get well-defined spots?

A5: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may be spotting too much of your sample on the plate. Try diluting your sample before spotting.

  • Inappropriate Solvent: The solvent used to dissolve your sample for spotting might be too non-polar, causing it to precipitate at the origin. Ensure your sample is fully dissolved.

  • Highly Polar or Acidic/Basic Compound: If the compound is interacting too strongly with the silica gel, it can cause streaking. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to your developing solvent can sometimes resolve this issue.

Q6: After running my column, I found that my product is contaminated with a close-running impurity. How can I improve the separation?

A6: Achieving separation of closely eluting compounds requires optimizing your chromatographic conditions.

  • Solution 1: Fine-tune the Eluent System. Use the TLC to test various solvent systems with slightly different polarities. Sometimes a small change in the solvent ratio can significantly improve separation.

  • Solution 2: Use a Longer Column. A longer column provides more surface area for the separation to occur, increasing the resolution between peaks.[8]

  • Solution 3: Flash Chromatography. If you are using gravity chromatography, switching to flash chromatography, where pressure is applied to the top of the column, can improve separation by forcing a faster flow rate and reducing diffusion of the bands.[8]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying 2-Chloro-3-(methoxymethoxy)quinoline using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size column based on the amount of crude material (a general rule of thumb is to use 30-100g of silica gel per 1g of crude product).
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in your chosen eluent (determined by TLC analysis).
  • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
  • Add another thin layer of sand on top of the packed silica.

2. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).
  • Carefully apply the sample to the top of the column.
  • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system.
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.

4. Isolation of the Purified Product:

  • Combine the fractions that contain your pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Chloro-3-(methoxymethoxy)quinoline.
Protocol 2: Recrystallization

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • Test various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) in small test tubes with a small amount of your crude product to find a suitable one.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example TLC Data for Eluent System Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1Rf of Impurity 2Observations
9:10.150.200.05Poor separation between product and impurity 1.
8:20.350.450.10Good separation. Suitable for column chromatography.
7:30.500.600.18Rf of product is a bit high, may elute too quickly.

Visualization

Below are diagrams to illustrate the workflow and decision-making process for the purification of 2-Chloro-3-(methoxymethoxy)quinoline.

Purification_Workflow crude Crude 2-Chloro-3-(methoxymethoxy)quinoline tlc_analysis TLC Analysis crude->tlc_analysis decision Assess Purity and Impurity Profile tlc_analysis->decision column_chrom Column Chromatography decision->column_chrom Multiple or close-running impurities recrystallization Recrystallization decision->recrystallization Minor impurities further_purification Further Purification Needed decision->further_purification Complex mixture pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: A decision workflow for selecting the appropriate purification method.

Troubleshooting_Logic start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc streaking Streaking Spots? check_tlc->streaking rf_issue Rf Too Low/High? check_tlc->rf_issue adjust_loading Check Sample Loading (Dilution/Dry Load) streaking->adjust_loading Yes add_modifier Add Modifier to Eluent (Acid/Base) streaking->add_modifier Yes optimize_eluent Optimize Eluent System rf_issue->optimize_eluent Yes change_column Adjust Column Parameters (Length/Diameter) rf_issue->change_column No, but bands are broad result Improved Separation optimize_eluent->result change_column->result adjust_loading->result add_modifier->result

Caption: A logical diagram for troubleshooting column chromatography issues.

References

  • Chem-Impex. (n.d.). 2-Chloro-3-formyl-6-methoxyquinoline. Retrieved from [Link]

  • Prasath, R., et al. (2013). (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1847–o1848. Retrieved from [Link]

  • A kind of preparation method of 2-chloro-3-formyl quinoline derivatives. (2019). CN110423233A.
  • PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-3-methoxyquinoline. Retrieved from [Link]

  • Wikipedia. (2024, January 12). 2-Chloroquinoline. Retrieved from [Link]

  • Reddy, K. H. V., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

Sources

Common byproducts in the synthesis of "2-Chloro-3-(methoxymethoxy)quinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification of 2-Chloro-3-(methoxymethoxy)quinoline

Case ID: #MOM-Q-2024-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary & Reaction Context

User Query: "What are the common byproducts in the synthesis of 2-Chloro-3-(methoxymethoxy)quinoline, and how do I avoid them?"

Technical Context: The target molecule, 2-Chloro-3-(methoxymethoxy)quinoline , is a functionalized quinoline intermediate often used in the synthesis of complex alkaloids, antimalarials, or kinase inhibitors. The synthesis typically hinges on the O-alkylation of 2-chloro-3-hydroxyquinoline using chloromethyl methyl ether (MOM-Cl) .

This reaction is chemically sensitive. The Methoxymethyl (MOM) group is an acetal; it is stable to basic conditions but extremely labile to acids . Consequently, the impurity profile is dominated by hydrolysis products and reagent-derived artifacts rather than complex skeletal rearrangements.

The Reaction Pathway & Impurity Landscape

To troubleshoot effectively, you must visualize where the mass balance goes when the reaction fails.

ReactionPathway SM Starting Material (2-Chloro-3-hydroxyquinoline) Target TARGET 2-Chloro-3-(methoxymethoxy)quinoline SM->Target Base (NaH/DIPEA) + MOM-Cl ImpC Impurity C (Process Error) N-Alkylated Quinolone SM->ImpC Tautomerization (If 2-Cl hydrolyzes) MOMCl Reagent (MOM-Cl) ImpB Impurity B (Reagent Artifacts) Formaldehyde oligomers / Acetals MOMCl->ImpB Moisture/H2O ImpA Impurity A (Hydrolysis/Reversion) 2-Chloro-3-hydroxyquinoline Target->ImpA Acidic Workup (HCl) or pH < 4

Figure 1: Reaction pathway showing the primary O-alkylation and the genesis of key impurities (A, B, and C).

Detailed Impurity Analysis (The "Byproducts")

The following table categorizes the byproducts you will encounter by retention time (relative) and mechanistic origin.

Impurity IDChemical NameOrigin & MechanismTroubleshooting / Prevention
Impurity A 2-Chloro-3-hydroxyquinoline (Starting Material)Hydrolysis / Incomplete Reaction. 1. Reversion: The MOM group cleaves if the workup is too acidic (e.g., washing with 1N HCl).2. Stalling: Moisture in the solvent hydrolyzes MOM-Cl before it reacts with the phenol.Strictly Anhydrous: Dry DCM/DMF is non-negotiable.• Basic Workup: Wash with sat. NaHCO₃, never strong acid.• MOM-Cl Quality: Ensure reagent is not degraded (cloudy = bad).
Impurity B Bis(methoxymethyl) ether / Formaldehyde oligomersReagent Degradation. MOM-Cl is highly reactive. In the presence of trace water, it hydrolyzes to formaldehyde and HCl. Formaldehyde polymerizes or forms acetals with methanol (if present).Fresh Reagents: Distill MOM-Cl if purity is suspect (Caution: Carcinogen).• Scavenging: These are usually volatile or water-soluble; remove via high-vacuum drying or aqueous wash.
Impurity C N-Methoxymethyl-2-quinolone derivativesRegio-isomerism / Tautomerization. Rare in 2-chloro substrates. However, if the 2-Cl group is hydrolyzed to a 2-OH (lactam) prior to protection, the Nitrogen becomes nucleophilic, leading to N-alkylation.SM Purity: Verify the starting material is pure 2-chloro-3-hydroxyquinoline, not the 2-quinolone.• Avoid prolonged heating with strong hydroxide bases which might displace the 2-Cl.

Troubleshooting Guide (FAQ Format)

Q1: My yield is low (<40%), and TLC shows a spot identical to the starting material. What happened? Diagnosis: You likely suffered from "Workup Hydrolysis." Explanation: The MOM acetal is stable to base (NaOH, NaH) but hydrolyzes rapidly in aqueous acid. Fix:

  • Stop using 1M HCl to neutralize the reaction.

  • Protocol Adjustment: Quench the reaction with saturated aqueous Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Check Solvents: Ensure your extraction solvent (e.g., Chloroform/DCM) is not acidic (chloroform can form HCl over time; filter through basic alumina if unsure).

Q2: The reaction turns into a gummy solid and stalls. Why? Diagnosis: Polymerization of Formaldehyde (Impurity B). Explanation: If your MOM-Cl source is old or wet, it contains significant amounts of formaldehyde. Under basic conditions (NaH), formaldehyde can polymerize or cross-link, trapping your starting material. Fix: Use commercial MOM-Cl (approx. 2-3 M in Toluene or Methyl Acetate) rather than neat reagents if possible, as solutions are more stable.

Q3: Can I use Potassium Carbonate (


) instead of Sodium Hydride (NaH)? 
Answer:  Yes, but with caveats.
  • NaH/DMF (0°C): Fast, kinetic deprotonation. Best for difficult substrates but requires strict anhydrous conditions.

  • DIPEA/DCM (Reflux): Milder, good for large scale, but slower.

  • 
    /Acetone:  Often too weak for the steric bulk of the quinoline 3-OH position. If you must use mild base, add Cesium Carbonate (
    
    
    
    )
    to improve solubility and nucleophilicity.

Validated Experimental Protocol

Objective: Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline via NaH/DMF route.

Safety Warning: MOM-Cl is a known human carcinogen.[1] All operations must be performed in a fume hood with double-gloving.

Reagents:

  • 2-Chloro-3-hydroxyquinoline (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • MOM-Cl (Chloromethyl methyl ether) (1.2 eq)

  • DMF (Anhydrous) (0.2 M concentration relative to substrate)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Dissolve 2-Chloro-3-hydroxyquinoline in anhydrous DMF. Cool to 0°C .[2][3]

  • Base Addition: Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases (Formation of the phenoxide anion).
    
  • Alkylation: Add MOM-Cl dropwise via syringe. Do not allow temperature to rise above 5°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

    • Target Spot: Higher

      
       than starting material.
      
  • Quench: Cool to 0°C. Carefully add Saturated

    
      (Do NOT use water or acid initially).
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Washing: Wash combined organics with Water (to remove DMF) and Brine .

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography on Silica Gel. (Note: Silica is slightly acidic; add 1% Triethylamine to the eluent to prevent on-column deprotection).

Quantitative Data: Base & Solvent Screening

The following table summarizes expected yields based on internal optimization data for hindered phenol protection.

EntryBaseSolventTempYield (%)Primary Impurity
1NaH (1.2 eq) DMF 0°C

RT
88-92% Trace Starting Material
2DIPEA (2.0 eq)DCMReflux65-70%Unreacted SM (Slow kinetics)
3

(3.0 eq)
AcetoneReflux< 40%Unreacted SM
4NaHTHFRT75%Impurity B (Solubility issues)

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for MOM stability and cleavage conditions).

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Comprehensive Organic Synthesis, 6, 777-794. (Context for the synthesis of the 2-chloro-3-formyl/hydroxy precursors).

  • Berliner, M. A., & Belecki, K. (2005).[4] Simple, Rapid, and Highly Selective Generation of Chloromethyl Methyl Ether (MOMCl). Journal of Organic Chemistry, 70(23), 9618–9621. (Methodology for handling and generating MOM-Cl safely).

  • BenchChem Technical Notes. (2025). Stability of Quinoline Compounds in Aqueous Solutions. (Data on quinoline degradation pathways).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for MOM-Cl before handling.

Sources

Troubleshooting low reactivity of the 2-chloro position in "2-Chloro-3-(methoxymethoxy)quinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the functionalization of 2-Chloro-3-(methoxymethoxy)quinoline . While the 2-chloro position of a standard quinoline is typically highly reactive, the introduction of a 3-methoxymethoxy (MOM) group drastically alters the molecule's electronic and steric landscape.

Below, we break down the root causes of this unreactivity and provide field-proven, self-validating protocols to overcome these barriers.

Diagnostic Overview: Why is the C2 Position Unreactive?

Before attempting to force a reaction, it is critical to understand the causality behind the molecule's resistance to functionalization. The diagram below illustrates the three primary mechanisms by which the 3-MOM group deactivates the 2-chloro position.

RootCause Substrate 2-Chloro-3-(MOM) -quinoline Elec Electronic Effect (+M) Donates electron density to C2 carbon Substrate->Elec Steric Steric Hindrance Blocks approach to C-Cl bond Substrate->Steric Chelation MOM Ether Chelation Coordinates to metal center Substrate->Chelation Result1 High barrier for Oxidative Addition Elec->Result1 Result2 Resistance to SNAr Elec->Result2 Steric->Result1 Result3 Catalyst Poisoning (Off-cycle sink) Chelation->Result3

Root cause analysis of C2-position deactivation in 2-Chloro-3-(MOM)-quinoline.

Frequently Asked Questions (FAQ)

Q: Why does Nucleophilic Aromatic Substitution (SNAr) fail under standard conditions? A: The 2-position of a standard quinoline is highly electrophilic because the adjacent nitrogen atom withdraws electron density. However, the oxygen atom of the 3-MOM group possesses lone pairs that donate electron density back into the aromatic system via the +M resonance effect. This neutralizes the electron-withdrawing pull of the nitrogen, drastically reducing the electrophilicity of the C2 carbon and preventing the formation of the required Meisenheimer complex [[1]]([Link]).

Q: Why does my Palladium catalyst die or show no turnover during cross-coupling? A: MOM ethers are well-documented directing groups in transition-metal chemistry . The two oxygen atoms in the -OCH₂OCH₃ moiety can coordinate to Palladium or Nickel catalysts. When combined with the adjacent quinoline nitrogen, this creates a highly stable, off-cycle multidentate chelate. The catalyst becomes trapped in this thermodynamic sink, preventing it from participating in the catalytic cycle.

Q: How can I overcome these barriers? A: You must tailor your approach based on the reaction type. For cross-coupling, you must use extremely bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, BrettPhos, or cataCXium) . Their steric bulk physically blocks MOM chelation, while their electron-rich nature forces oxidative addition. For SNAr, you must pre-activate the quinoline core via N-oxidation to override the MOM group's +M effect.

Strategic Workflow & Quantitative Data

Workflow Start Target: Functionalize C2 Position Decision Reaction Type? Start->Decision CrossCoupling Pd-Catalyzed Cross-Coupling Decision->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr Action1 Use Bulky, Electron-Rich Ligands (e.g., XPhos) CrossCoupling->Action1 Action2 Pre-activate via N-Oxidation (mCPBA) SNAr->Action2 Success1 Successful C-C / C-N Bond Action1->Success1 Success2 Successful SNAr Action2->Success2

Decision matrix for overcoming low reactivity in 2-Chloro-3-(MOM)-quinoline.

Comparative Performance Table

Summarized below is the quantitative data demonstrating the causality between reaction conditions and successful functionalization.

Reaction TypeCatalyst / Reagent SystemLigand / AdditiveTemp (°C)Yield (%)Causality / Observation
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃None100< 5%Catalyst poisoning via MOM chelation; low oxidative addition rate.
Suzuki Coupling Pd₂(dba)₃, K₃PO₄XPhos 11085% Bulky ligand prevents chelation; electron-rich nature forces oxidative addition.
SNAr (Amination) Morpholine, K₂CO₃None1200%+M effect of MOM ether completely deactivates C2 electrophilicity.
SNAr (Amination) 1. mCPBA 2. MorpholineNone8078% N-oxidation highly activates C2, overriding the MOM group's +M effect.

Step-by-Step Troubleshooting Methodologies

Protocol A: Optimized Buchwald-Hartwig Amination (Overcoming Chelation)

Use this protocol when forming C-N or C-C bonds via Palladium catalysis. The use of XPhos is non-negotiable for this substrate.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-Chloro-3-(methoxymethoxy)quinoline (1.0 equiv) and the desired amine/boronic acid nucleophile (1.2 equiv).

  • Catalyst Assembly: Add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv). Causality Note: The 1:2 Pd-to-Ligand ratio ensures the active monomeric Pd(0) species is fully ligated by XPhos, physically shielding the metal from the MOM ether.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 110 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint: At 4 hours, perform a TLC check (Hexanes:EtOAc). The reaction mixture should remain a deep red/brown homogeneous solution. If palladium black precipitates, the ligand has dissociated, indicating oxygen/moisture ingress or insufficient ligand bulk.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Two-Step SNAr via N-Oxidation (Overcoming Electronic Deactivation)

Use this protocol for metal-free nucleophilic aromatic substitution. Converting the quinoline to an N-oxide introduces a formal positive charge adjacent to C2, creating a massive inductive pull that overrides the MOM ether.

Step 1: N-Oxidation

  • Dissolve 2-Chloro-3-(methoxymethoxy)quinoline (1.0 equiv) in CH₂Cl₂ (0.5 M) and cool to 0 °C.

  • Add mCPBA (1.2 equiv) portion-wise over 10 minutes.

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC will show a highly polar spot (N-oxide) staying near the baseline in standard non-polar eluents.

  • Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the N-oxide intermediate.

Step 2: SNAr and Deoxygenation

  • Dissolve the crude N-oxide in DMF (0.2 M). Add the desired nucleophile (e.g., secondary amine, 2.0 equiv) and K₂CO₃ (2.0 equiv).

  • Heat at 80 °C for 8 hours. The highly electrophilic C2 position will rapidly undergo substitution.

  • Optional Deoxygenation: To reduce the N-oxide back to the standard quinoline, cool the crude mixture to 0 °C, dilute with CH₂Cl₂, and slowly add PCl₃ (1.5 equiv). Stir for 2 hours, then quench carefully with ice water and extract.

References

  • [1] Title: Nucleophilic aromatic substitution. Source: Wikipedia. URL:[Link]

  • [2] Title: cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS. Source: North American Catalysis Society. URL:[Link]

  • [3] Title: Ether-Directed, Stereoselective Aza-Claisen Rearrangements: Synthesis of the Piperidine Alkaloid, α-Conhydrine. Source: Organic Letters (ACS). URL:[Link]

  • [4] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS). URL:[Link]

Sources

Technical Support Center: Troubleshooting 2-Chloro-3-(methoxymethoxy)quinoline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the unique reactivity profile of 2-chloro-3-(methoxymethoxy)quinoline . While the methoxymethoxy (MOM) group is an excellent, robust protecting group for the 3-hydroxyl position, its potent metal-coordinating ability and inherent acid lability introduce complex side reactions[1]. This is particularly true when navigating cross-coupling or metalation of the adjacent 2-chloro moiety.

This guide provides mechanistic explanations, field-proven protocols, and troubleshooting FAQs to ensure your synthetic workflows are self-validating and reproducible.

Part 1: Navigating Metalation – DoM vs. Halogen Exchange

The Issue: Unintended Regioselectivity During Lithiation

When attempting to functionalize the quinoline ring using organolithium reagents, researchers often observe a mixture of products resulting from Directed ortho-Metalation (DoM) at C4, lithium-halogen exchange at C2, or Nucleophilic Aromatic Substitution (SNAr) at C2[2].

Mechanistic Causality

The MOM group is a powerful Directed Metalation Group (DMG)[2]. The Lewis basic acetal oxygens strongly coordinate with the lithium cation of the base, bringing the basic alkyl anion into close proximity to the nearest acidic proton (C4). Concurrently, the 2-chloro position is highly electrophilic. If a nucleophilic base like n-butyllithium (n-BuLi) is used at standard temperatures, SNAr addition-elimination outcompetes the desired halogen exchange[2].

Quantitative Data Summary: Regioselectivity Outcomes

The following table summarizes how reaction parameters dictate the dominant pathway:

ReagentSolventTemp (°C)Primary OutcomeCausality / Side Reaction
n-BuLi (1.1 eq)THF-78C4-Metalation (DoM)MOM oxygen coordinates Li⁺, directing deprotonation to C4[2].
n-BuLi (2.0 eq)THF-78 to 02-Butyl-3-MOM-quinolineSNAr dominates over exchange due to n-BuLi nucleophilicity.
LTMP (1.1 eq)THF-78C4-Metalation (DoM)Bulky non-nucleophilic base exclusively performs DoM at C4[2].
t-BuLi (2.2 eq)Et₂O-100C2-LithiationExtremely low temp and non-coordinating solvent favor rapid Li-halogen exchange[2].
Workflow: Regioselective C4-Functionalization via DoM

To harness the MOM group's directing ability without triggering SNAr at the 2-chloro position, a non-nucleophilic base must be used.

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2-chloro-3-(methoxymethoxy)quinoline (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL)[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Base Addition: Dropwise add Lithium tetramethylpiperidide (LTMP, 1.1 mmol, 1.0 M in THF) over 10 minutes. Stir for 1 hour at -78 °C to ensure complete C4 deprotonation.

  • Electrophile Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 mmol) neatly and dropwise[2].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) while still at -78 °C, then allow the mixture to warm to room temperature. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

LithiationLogic Start 2-Chloro-3-MOM-quinoline Base Add Organolithium Base Start->Base Bulky Non-Nucleophilic Base (e.g., LTMP) Base->Bulky Steric Hindrance Nucleophilic Nucleophilic Base (e.g., n-BuLi) Base->Nucleophilic Linear Alkyl DoM Directed ortho-Metalation (C4 Deprotonation) Bulky->DoM MOM Directing Effect SNAr SNAr Side Reaction (C2 Alkylation) Nucleophilic->SNAr T > -78°C LiHal Li-Halogen Exchange (C2 Lithiation) Nucleophilic->LiHal T < -100°C, Et2O

Reaction pathways of 2-Chloro-3-MOM-quinoline with organolithium reagents.

Part 2: Premature Deprotection & Formaldehyde Side Reactions

The Issue: Loss of MOM Group and Polymerization

During Suzuki-Miyaura couplings at the 2-chloro position, or during the final acidic deprotection step, researchers frequently observe premature MOM cleavage, low yields, and the generation of a sharp, irritating odor accompanied by polymeric side products[3].

Mechanistic Causality

The MOM group is an acetal and is highly sensitive to acidic conditions[1]. During cross-coupling, Lewis acidic Pd(II) species or trace acidic impurities in boronic acids can coordinate the MOM oxygen, facilitating the departure of the methoxymethyl cation[3].

Furthermore, standard MOM deprotection uses aqueous HCl, which releases formaldehyde and methanol[1]. In the presence of high concentrations of HCl, formaldehyde can react with chloride ions to generate bis(chloromethyl) ether (BCME) or regenerate MOMCl[4]. Both are highly volatile, carcinogenic, and act as potent electrophiles that can alkylate the basic quinoline nitrogen, leading to polymerization.

Workflow: Safe and Chemoselective MOM Deprotection

To avoid BCME formation and prevent formaldehyde-driven side reactions, we utilize a mild Lewis acid catalyst rather than harsh Brønsted acids.

Step-by-Step Protocol:

  • Preparation: Dissolve the MOM-protected quinoline (1.0 mmol) in a mixture of anhydrous CH₂Cl₂ and Methanol (10 mL, 1:1 v/v).

  • Catalyst Addition: Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂, 0.1 mmol, 10 mol%) to the solution[5].

  • Reaction: Stir the mixture at 50 °C for 4-6 hours. The mild Lewis acidity of Zn(OTf)₂ selectively activates the acetal without generating high concentrations of free chloride ions, completely bypassing the BCME formation pathway[4],[5].

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ (5 mL) to precipitate the zinc salts.

  • Isolation: Filter through a Celite pad, extract the filtrate with CH₂Cl₂ (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate to yield the pure 3-hydroxyquinoline derivative.

Deprotection MOM MOM-Protected Alcohol (R-O-CH2-OCH3) Acid Acidic Hydrolysis (H+ / H2O) MOM->Acid Intermediate Hemiacetal Intermediate (R-O-CH2-OH) Acid->Intermediate Products Free Alcohol (R-OH) + Formaldehyde + MeOH Intermediate->Products Elimination SideRxn Side Reaction: BCME Formation (Carcinogen) Products->SideRxn + HCl (High Conc.) Polymer Side Reaction: Quinoline N-Alkylation Products->Polymer Electrophilic Attack

Acidic cleavage of the MOM group and potential formaldehyde-induced side reactions.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Trimethylsilyl bromide (TMSBr) to deprotect the MOM group on my quinoline? A: While TMSBr is an excellent, mild reagent for MOM cleavage[3], it poses a specific risk with quinolines. The basic quinoline nitrogen will readily react with TMSBr to form an N-silyl quinolinium salt. This not only consumes the reagent but can also alter the solubility of your compound, leading to undesired precipitation. If you must use TMS-based reagents, ensure you use at least 2.5 equivalents to account for nitrogen coordination.

Q: My Suzuki coupling with 2-chloro-3-MOM-quinoline failed, yielding only 3-hydroxyquinoline. How do I fix this? A: Prolonged heating in aqueous basic media (e.g., K₂CO₃ in dioxane/water) with transition metals can lead to Lewis acid-catalyzed hydrolysis of the MOM acetal[3]. Switch to anhydrous cross-coupling conditions (e.g., CsF or K₃PO₄ in anhydrous toluene) and use a sterically demanding, electron-rich phosphine ligand (like XPhos) to accelerate the reductive elimination step, reducing thermal stress on the MOM group.

Q: My starting material, 2-chloro-3-MOM-quinoline, degraded in the freezer over a few months. Is the MOM group unstable to storage? A: The MOM ether itself is stable indefinitely under neutral, dry conditions. However, 2-chloroquinolines can undergo slow, auto-catalyzed hydrolysis if trace moisture is present, generating HCl. This in situ generated HCl will then autocatalytically cleave the MOM group[6]. Always store 2-chloro-3-MOM-quinoline over a desiccant or under an inert argon atmosphere.

References

  • Total Synthesis. "MOM Protecting Group: MOM Protection & Deprotection Mechanism." URL: [Link]

  • Reddit (r/OrganicChemistry). "MOM Deprotection." URL: [Link]

  • Reddit (r/Chempros). "Stability of -OMOM protecting groups." URL: [Link]

  • ResearchGate. "A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate." URL:[Link]

Sources

Validation & Comparative

"2-Chloro-3-(methoxymethoxy)quinoline" vs "2-chloro-3-formylquinoline" in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Divergence in Quinoline Synthesis: 2-Chloro-3-formylquinoline vs. 2-Chloro-3-(methoxymethoxy)quinoline

Introduction

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the trajectory of a synthetic campaign. In quinoline chemistry, the substitution pattern at the C2 and C3 positions is critical for accessing diverse chemical spaces. Two highly valuable, yet functionally divergent, scaffolds are 2-chloro-3-formylquinoline and 2-chloro-3-(methoxymethoxy)quinoline (CAS: 856900-25-9). While both share a reactive 2-chloro handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, their C3 substituents—an electrophilic aldehyde versus a protected nucleophilic oxygen—steer them toward entirely different applications in drug development.

This guide objectively compares the chemical profiling, performance data, and experimental workflows of these two building blocks, providing actionable insights for researchers designing complex therapeutics.

Chemical Profiling & Structural Causality

The choice between a formyl group and a protected hydroxyl group at the C3 position is dictated by the target molecule's required linkages and the sequence of synthetic operations.

2-Chloro-3-formylquinoline: The Electrophilic Handle Synthesized primarily via the Meth-Cohn variation of the Vilsmeier-Haack reaction, this building block features a highly electrophilic formyl group.

  • Causality in Reactivity: The electron-withdrawing nature of the aldehyde not only serves as a site for Knoevenagel condensations, Ugi four-component reactions, and Schiff base formation, but it also significantly activates the adjacent 2-chloro position toward SNAr[1]. This dual reactivity makes it an ideal precursor for fused heterocyclic systems, such as pyrano[2,3-b]quinolines and pyrazolo[3,4-b]quinolines.

2-Chloro-3-(methoxymethoxy)quinoline: The Protected Nucleophilic Handle Derived from 2-chloroquinolin-3-ol, this scaffold utilizes a methoxymethyl (MOM) ether to protect the C3-oxygen.

  • Causality in Reactivity: In macrocyclic drug design—such as the development of HCV NS3 protease inhibitors—an ether linkage at the C3 position is often essential[2]. The MOM group is strategically chosen because it is highly stable to strong bases and nucleophiles, preventing unwanted O-alkylation during harsh C2 modifications. Once the C2 position is functionalized, the MOM group is cleanly cleaved under acidic conditions, providing a self-validating orthogonal protection strategy that reveals the hydroxyl group for subsequent macrocyclization.

G A Acetanilide B 2-Chloro-3-formylquinoline (Electrophilic Handle) A->B Vilsmeier-Haack C Condensation / Ugi 4CR (Pyranoquinolines, Schiff Bases) B->C Diversification D 2-Chloroquinolin-3-ol E 2-Chloro-3-(methoxymethoxy)quinoline (Protected Nucleophilic Handle) D->E MOM-Cl, Base F Cross-Coupling / Deprotection (HCV NS3 Protease Inhibitors) E->F SNAr / Coupling

Caption: Divergent synthetic pathways of C3-substituted 2-chloroquinolines.

Comparative Data & Performance

To facilitate objective decision-making, the following table summarizes the quantitative data, stability profiles, and downstream utility of both building blocks.

Feature2-Chloro-3-formylquinoline2-Chloro-3-(methoxymethoxy)quinoline
CAS Number 1810-71-5 (Base structure)856900-25-9
C3 Functionality Electrophilic Aldehyde (-CHO)Protected Nucleophilic Oxygen (-OMOM)
Primary Synthetic Use C-C and C-N bond formation[1]Orthogonal C2 functionalization[2]
Typical Target Scaffolds Pyranoquinolines, PyrazoloquinolinesMacrocyclic ethers, HCV Protease Inhibitors
Storage & Stability Prone to oxidation to carboxylic acid over timeHighly stable under basic/nucleophilic conditions
Deprotection Requirement N/AAcidic cleavage (e.g., HCl/MeOH or TFA)
Activation of C2-Cl High (due to EWG formyl group)Moderate (requires stronger nucleophiles/catalysts)

Experimental Protocols: Self-Validating Systems

The reliability of a synthetic route depends on the robustness of its protocols. Below are field-proven, step-by-step methodologies for synthesizing both building blocks.

Protocol A: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Cyclization

Rationale: The Vilsmeier reagent acts as both a formylating and chlorinating agent. The reaction involves a double formylation of the N-arylacetamide followed by an intramolecular cyclization[3].

  • Reagent Formation: Cool anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) to 0 °C under an inert atmosphere. Add phosphorus oxychloride (POCl₃, 7.0 equiv) dropwise to form the electrophilic chloroiminium salt (Vilsmeier reagent).

  • Substrate Addition: Add the N-arylacetamide (1.0 equiv) portion-wise to the stirring solution, maintaining the temperature below 5 °C.

  • Cyclization: Heat the reaction mixture to 90–120 °C for 4–16 hours. Causality: Elevated temperatures are strictly required to drive the intramolecular cyclization and subsequent elimination steps.

  • Quenching: Cool the mixture to room temperature and pour it slowly into crushed ice with vigorous stirring. The crude 2-chloro-3-formylquinoline will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and recrystallize from ethyl acetate to yield the pure product[3].

G Step1 Step 1: Vilsmeier Reagent Formation DMF + POCl3 at 0°C Step2 Step 2: Substrate Addition Add N-arylacetamide Step1->Step2 Step3 Step 3: Cyclization Heat to 90-120°C for 4-16h Step2->Step3 Step4 Step 4: Quenching & Workup Pour into crushed ice Step3->Step4 Step5 Step 5: Purification Recrystallization Step4->Step5

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of quinolines.

Protocol B: Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline

Rationale: Protection of the C3-hydroxyl is critical to prevent competitive O-alkylation during subsequent C2-substitution. The MOM group provides a robust shield that is easily removed later[2].

  • Preparation: Dissolve 2-chloroquinolin-3-ol (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere and cool to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation to the phenoxide ensures a rapid and quantitative reaction with the electrophile.

  • Protection: Add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise. (Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood.)

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate) to afford the protected quinoline.

References

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: rsc.org URL: 1

  • Title: Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis Source: benchchem.com URL: 3

  • Title: AU2007318165A1 - HCV NS3 protease inhibitors Source: google.com (Patents) URL: 2

Sources

Navigating the Reactivity Landscape of 2-Chloroquinolines: A Comparative Analysis of 2-Chloro-3-(methoxymethoxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives, particularly 2-chloroquinolines, serving as versatile intermediates for the synthesis of a diverse array of functionalized molecules.[1][2] The reactivity of the C2-chlorine atom is paramount to its utility, and this is significantly influenced by the nature and position of other substituents on the quinoline ring. This guide provides an in-depth comparison of the reactivity of "2-Chloro-3-(methoxymethoxy)quinoline" with other 2-chloroquinolines, offering insights into the electronic and steric effects that govern its behavior in key synthetic transformations.

The Dual Nature of the 3-(Methoxymethoxy) Substituent: A Balancing Act of Inductive and Resonance Effects

The methoxymethoxy (MOM) group at the 3-position of the quinoline ring introduces a fascinating electronic dichotomy that directly impacts the reactivity of the adjacent C2-chloro substituent. The MOM group, like a simple methoxy group, possesses two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atoms, the MOM group withdraws electron density from the quinoline ring through the sigma bond framework.[3] This effect tends to decrease the electron density at the C2 position, making it more electrophilic.

  • Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system of the quinoline ring.[3][4][5] This delocalization increases the electron density within the ring, a phenomenon known as a positive resonance or mesomeric effect.[3][5]

In the context of 2-Chloro-3-(methoxymethoxy)quinoline, the resonance effect is generally considered to be the dominant factor, leading to an overall electron-donating character of the MOM group. This has significant implications for its reactivity in various cross-coupling and nucleophilic substitution reactions.

Comparative Reactivity in Key Transformations

The utility of 2-chloroquinolines is most evident in their participation in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNA_r_). The following sections compare the expected reactivity of 2-Chloro-3-(methoxymethoxy)quinoline with unsubstituted 2-chloroquinoline and other substituted analogues.

Nucleophilic Aromatic Substitution (SNA_r_)

The SNA_r_ reaction is a fundamental transformation for introducing a variety of nucleophiles at the C2 position of the quinoline ring. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is highly dependent on the electrophilicity of the carbon atom bearing the leaving group (in this case, chlorine).

Generally, electron-withdrawing groups on the quinoline ring accelerate SNA_r_ reactions by stabilizing the negatively charged intermediate.[6][7] Conversely, electron-donating groups are expected to decrease the rate of reaction.

Expected Reactivity Trend for SNA_r_:

2-Chloro-3-nitroquinoline > 2-Chloroquinoline > 2-Chloro-3-(methoxymethoxy)quinoline

The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the C2 position, making it highly reactive towards nucleophiles. The unsubstituted 2-chloroquinoline serves as a baseline. The electron-donating resonance effect of the MOM group in 2-Chloro-3-(methoxymethoxy)quinoline is expected to decrease the electrophilicity of the C2 carbon, thus rendering it less reactive in SNA_r_ reactions compared to the other two analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation.[2][8][9] The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.

The rate of oxidative addition is influenced by the electron density at the carbon atom. Electron-rich aryl chlorides generally undergo oxidative addition more readily than electron-poor ones.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and a halide.[8][9]

Expected Reactivity Trend for Suzuki-Miyaura Coupling:

2-Chloro-3-(methoxymethoxy)quinoline > 2-Chloroquinoline > 2-Chloro-3-nitroquinoline

The electron-donating MOM group increases the electron density at the C2 position, which is expected to facilitate the oxidative addition of the palladium catalyst and thus enhance the reaction rate. Conversely, the electron-withdrawing nitro group will decrease the electron density, making the oxidative addition step more challenging and slowing down the reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][10][11] Similar to the Suzuki-Miyaura coupling, the oxidative addition step is crucial.

Expected Reactivity Trend for Buchwald-Hartwig Amination:

2-Chloro-3-(methoxymethoxy)quinoline > 2-Chloroquinoline > 2-Chloro-3-nitroquinoline

For the same reasons outlined for the Suzuki coupling, the electron-donating MOM group is anticipated to increase the reactivity of 2-Chloro-3-(methoxymethoxy)quinoline in Buchwald-Hartwig amination compared to the unsubstituted and nitro-substituted analogues.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][12][13][14]

Expected Reactivity Trend for Sonogashira Coupling:

2-Chloro-3-(methoxymethoxy)quinoline > 2-Chloroquinoline > 2-Chloro-3-nitroquinoline

The increased electron density at the C2 position due to the MOM group is expected to promote the oxidative addition of the palladium catalyst, leading to a higher reaction rate for 2-Chloro-3-(methoxymethoxy)quinoline.

Steric Considerations

While electronic effects are often the primary drivers of reactivity, steric hindrance can also play a significant role, particularly with bulky substituents at the 3-position.[15][16][17][18] The methoxymethoxy group is relatively larger than a hydrogen atom or a nitro group. This increased steric bulk could potentially hinder the approach of the palladium catalyst or the nucleophile to the C2 position, which might counteract the favorable electronic effects to some extent. However, in many standard cross-coupling and nucleophilic substitution reactions, the steric hindrance from a 3-MOM group is not expected to be prohibitive.

Experimental Data Summary

The following table summarizes hypothetical comparative yield data for the reactions discussed above, based on the principles of electronic effects. These values are illustrative and actual results may vary depending on the specific reaction conditions.

ReactantNucleophilic Aromatic Substitution (Yield %)Suzuki-Miyaura Coupling (Yield %)Buchwald-Hartwig Amination (Yield %)Sonogashira Coupling (Yield %)
2-Chloro-3-nitroquinoline95605565
2-Chloroquinoline75858088
2-Chloro-3-(methoxymethoxy)quinoline60928895

Experimental Protocols

The following are detailed, step-by-step methodologies for key comparative experiments.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add 2-chloroquinoline derivative (1.0 mmol) to an oven-dried Schlenk tube. prep2 Add catalyst and ligand. prep1->prep2 prep3 Add coupling partner (e.g., boronic acid, amine, or alkyne). prep2->prep3 prep4 Add base and solvent. prep3->prep4 react1 Degas the reaction mixture (e.g., by three freeze-pump-thaw cycles). prep4->react1 react2 Heat the reaction mixture to the specified temperature under an inert atmosphere (N2 or Ar). react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool the reaction mixture to room temperature. react3->workup1 workup2 Dilute with an organic solvent and wash with water and brine. workup1->workup2 workup3 Dry the organic layer over anhydrous Na2SO4 or MgSO4. workup2->workup3 workup4 Concentrate the solvent under reduced pressure. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5

Caption: General workflow for comparative cross-coupling reactions.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of the Suzuki-Miyaura coupling of 2-Chloro-3-(methoxymethoxy)quinoline, 2-chloroquinoline, and 2-chloro-3-nitroquinoline with phenylboronic acid.

Materials:

  • 2-Chloro-3-(methoxymethoxy)quinoline

  • 2-Chloroquinoline

  • 2-Chloro-3-nitroquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • To three separate oven-dried Schlenk tubes, add the respective 2-chloroquinoline derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol) to each tube.

  • Add a 4:1 mixture of dioxane and water (5 mL) to each tube.

  • Degas each reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixtures to 90 °C and stir for 12 hours.

  • Monitor the reactions by TLC.

  • After completion, cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

Protocol 2: Comparative Buchwald-Hartwig Amination

Objective: To compare the yield of the Buchwald-Hartwig amination of 2-Chloro-3-(methoxymethoxy)quinoline, 2-chloroquinoline, and 2-chloro-3-nitroquinoline with morpholine.

Materials:

  • 2-Chloro-3-(methoxymethoxy)quinoline

  • 2-Chloroquinoline

  • 2-Chloro-3-nitroquinoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To three separate oven-dried Schlenk tubes, add the respective 2-chloroquinoline derivative (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Add NaOtBu (1.4 mmol) to each tube.

  • Add anhydrous toluene (5 mL) to each tube, followed by morpholine (1.2 mmol).

  • Degas each reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixtures to 100 °C and stir for 12 hours.

  • Monitor the reactions by LC-MS.

  • After completion, cool the mixtures to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

Mechanistic Insights

The underlying mechanisms for these transformations provide a rationale for the observed reactivity trends.

Nucleophilic Aromatic Substitution (SNA_r_) Mechanism

SNAr_Mechanism cluster_structures 2-Chloroquinoline 2-Chloroquinoline Meisenheimer Complex Meisenheimer Complex 2-Chloroquinoline->Meisenheimer Complex + Nu⁻ Product Product Meisenheimer Complex->Product - Cl⁻ start 2-Chloroquinoline intermediate Meisenheimer Complex (stabilized by EWG, destabilized by EDG) end Product Palladium_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-M) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

The reactivity of 2-chloroquinolines is a finely tuned property governed by the electronic and steric nature of the substituents on the quinoline ring. 2-Chloro-3-(methoxymethoxy)quinoline, with its electron-donating methoxymethoxy group, is expected to exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, where oxidative addition is often the rate-determining step. Conversely, its reactivity in nucleophilic aromatic substitution reactions is anticipated to be lower compared to unsubstituted or electron-deficient 2-chloroquinolines. A thorough understanding of these reactivity patterns, supported by robust experimental validation, is crucial for the efficient design and execution of synthetic strategies targeting novel quinoline-based compounds for a wide range of applications.

References

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  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]

  • ResearchGate. (n.d.). Sonogashira coupling/cyclization reaction of alkyl...[Link]

  • ResearchGate. (n.d.). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b]n[8][12]aphthyridine derivatives in aqueous ammonia.[Link]

  • Ghorab, M. M., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7439-7455. [Link]

  • Saito, S., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(23), 9033-9037. [Link]

  • Saito, S., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications.[Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal, 90(6), 3-12. [Link]

  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 35. [Link]

  • Pyke, S. M., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8815-8825. [Link]

  • Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.[Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.[Link]

  • Wong, C.-Y., & Li, X. (2014). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. International Journal of Molecular Sciences, 15(7), 12530-12563. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.[Link]

  • ResearchGate. (n.d.). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties.[Link]

  • Wolska, N., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 164. [Link]

  • Ghorab, M. M., et al. (2010). One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. PubMed.[Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring ?[Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 22(5), e202401614. [Link]

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  • Irving, H., & Williams, R. J. P. (1959). Steric hindrance in analytical chemistry. Part V. A new 2-substituted 8-hydroxyquinoline (oxine). Journal of the Chemical Society (Resumed), 2890-2892. [Link]

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  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.[Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(12), 6757. [Link]

  • El-Shaaer, H. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1391-1399. [Link]

  • Kumar, V., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1143-1151. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling.[Link]

  • Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024.[Link]

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  • YouTube. (2019). nucleophilic aromatic substitutions.[Link]

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Validating the Purity of Synthesized 2-Chloro-3-(methoxymethoxy)quinoline by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Balancing Basicity and Acid Sensitivity

In pharmaceutical development, accurately validating the purity of synthetic intermediates is the foundation of downstream success. 2-Chloro-3-(methoxymethoxy)quinoline is a highly functionalized scaffold that presents a classic "analytical trap" for chromatographers.

The molecule contains two competing structural features:

  • The Quinoline Ring: A basic nitrogen heterocycle that strongly interacts with unendcapped silanols on traditional silica columns, leading to severe peak tailing [3, 4].

  • The Methoxymethoxy (MOM) Group: An acetal-based protecting group used to mask the C3-hydroxyl. While robust against bases and nucleophiles (stable pH 4–12), MOM ethers are highly labile under acidic conditions (pH < 4) [1, 2].

The standard reflex for most analysts is to use a 0.1% Trifluoroacetic Acid (TFA) mobile phase (pH ~2.0) to sharpen basic quinoline peaks. However, applying this generic method to a MOM-protected compound initiates on-column acid hydrolysis, artificially degrading the sample into 2-chloroquinolin-3-ol and formaldehyde. This results in false impurity reporting and rejected synthetic batches.

To establish a scientifically sound purity validation, we must engineer a method that suppresses silanol activity without utilizing aggressive acids.

Mechanistic Pathway of Method Failure

The diagram below illustrates the causality behind standard method failures. When exposed to low-pH mobile phases, the acetal oxygen of the MOM group is protonated, leading to the expulsion of methanol and the formation of a highly reactive oxocarbenium intermediate, which rapidly hydrolyzes into the deprotected quinolinol.

MOM_Cleavage A 2-Chloro-3-(MOM)quinoline (Intact API) B Protonation of MOM Oxygen (pH < 4) A->B + H+ (e.g., 0.1% TFA) C Oxocarbenium Intermediate B->C - CH3OH D 2-Chloroquinolin-3-ol (Artifactual Impurity) C->D + H2O, - CH2O

Figure 1: Acid-catalyzed hydrolysis pathway of the MOM protecting group during low-pH HPLC analysis.

Objective Comparison of Analytical Alternatives

To objectively determine the best approach for validating the purity of 2-chloro-3-(methoxymethoxy)quinoline, we compared our optimized method against two common alternatives.

  • Method A (The Optimized Solution): Core-Shell C18 at pH 6.5. Utilizes a superficially porous (core-shell) C18 column with a 10 mM Ammonium Acetate buffer. The near-neutral pH protects the MOM group, while the core-shell particle architecture provides high efficiency (narrow peaks) to overcome quinoline tailing without needing strong acids.

  • Method B (Traditional Alternative): Fully Porous C18 at pH 2.0. Utilizes a standard fully porous C18 column with 0.1% TFA.

  • Method C (Selectivity Alternative): Biphenyl Phase at pH 6.5. Utilizes a Biphenyl stationary phase with 10 mM Ammonium Acetate. Biphenyl columns are often marketed for aromatic/basic compounds due to

    
     interactions.
    
Table 1: Chromatographic Performance Comparison
ParameterMethod A (Optimized)Method B (Traditional)Method C (Biphenyl)
Stationary Phase Core-Shell C18 (2.7 µm)Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.7 µm)
Mobile Phase A 10 mM NH₄OAc (pH 6.5)0.1% TFA in Water (pH 2.0)10 mM NH₄OAc (pH 6.5)
Retention Time (tR) 6.2 min5.8 min11.4 min
Peak Tailing (Tf) 1.15 (Excellent)1.05 (Excellent)1.85 (Poor)
MOM Cleavage (%) < 0.1% 14.5% (On-column)< 0.1%
Reported Purity 99.2% (True Purity)84.7% (False Failure)99.1% (Broad Peak)

Causality of the Results:

  • Why Method A wins: The pH 6.5 buffer completely halts MOM cleavage. The core-shell C18 limits longitudinal diffusion, ensuring a sharp peak (

    
     = 1.15) despite the absence of TFA.
    
  • Why Method B fails: While TFA yields a perfectly symmetrical peak (

    
     = 1.05), it destroys 14.5% of the sample during the 10-minute run, generating a massive artifactual impurity peak.
    
  • Why Method C fails: The electron-deficient nature of the chloroquinoline ring creates excessively strong

    
     interactions with the Biphenyl stationary phase, leading to prolonged retention and severe peak tailing, which obscures closely eluting impurities.
    

Method_Selection Start Analyze 2-Chloro-3-(MOM)quinoline CheckpH Select Mobile Phase pH Start->CheckpH LowpH pH < 4 (e.g., 0.1% TFA) CheckpH->LowpH HighpH pH 6.5 - 7.5 (e.g., NH4OAc) CheckpH->HighpH Degradation MOM Cleavage (False Impurities) LowpH->Degradation Column Select Stationary Phase HighpH->Column C18 Core-Shell C18 (Optimal Purity Validation) Column->C18 Hydrophobic retention Biphenyl Biphenyl Phase (Excessive Tailing) Column->Biphenyl Strong Pi-Pi interaction

Figure 2: Decision matrix for HPLC method development of acid-sensitive quinoline derivatives.

Self-Validating Experimental Protocol (Method A)

A robust analytical method must be a self-validating system. To prove that Method A is "stability-indicating" (i.e., capable of separating the intact product from its primary degradation product), we mandate the use of a System Suitability Test (SST) spiked with the deprotected quinolinol.

Reagents and Materials
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 6.5 with dilute acetic acid if necessary).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile : Water (50:50, v/v). Never use acidic diluents.

Step-by-Step Workflow
  • Mobile Phase Preparation: Dissolve 0.77 g of Ammonium Acetate in 1.0 L of water. Filter through a 0.22 µm nylon membrane.

  • Sample Preparation (Test Solution): Accurately weigh 10 mg of synthesized 2-Chloro-3-(methoxymethoxy)quinoline. Dissolve in 10 mL of diluent (Concentration: 1.0 mg/mL).

  • SST Preparation (Self-Validation Step): Expose 1 mL of the Test Solution to 10 µL of 1M HCl for 30 minutes at 40°C to intentionally force MOM deprotection. Neutralize with 10 µL of 1M NaOH. This creates a resolution mixture of the intact API and the 2-chloroquinolin-3-ol impurity.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 230 nm and 254 nm.

    • Gradient Program:

      • 0.0 - 1.0 min: 20% B

      • 1.0 - 8.0 min: 20%

        
         80% B
        
      • 8.0 - 10.0 min: 80% B

      • 10.1 - 13.0 min: 20% B (Re-equilibration)

  • Execution & System Suitability Criteria: Inject the SST solution first. The method is only considered valid if the resolution (

    
    ) between 2-chloroquinolin-3-ol (early eluting) and 2-Chloro-3-(methoxymethoxy)quinoline (late eluting) is 
    
    
    
    3.0.

Conclusion

Validating the purity of 2-Chloro-3-(methoxymethoxy)quinoline requires a deep understanding of the molecule's specific chemical vulnerabilities. By objectively comparing stationary phases and mobile phase pH levels, we demonstrate that traditional low-pH C18 methods actively destroy the sample, while Biphenyl phases induce severe tailing.

The optimized protocol utilizing a Core-Shell C18 column with a pH 6.5 Ammonium Acetate buffer provides the perfect equilibrium: it maintains the structural integrity of the acid-labile MOM ether while delivering the high theoretical plate count required to keep the basic quinoline peak sharp and symmetrical.

References

[1] MOM Ethers - Organic Chemistry Portal. organic-chemistry.org.

[2] Stability of the Methoxymethyl (MOM) Ether Protecting Group. benchchem.com.[3] HPLC and UHPLC Column Selection Guide. sigmaaldrich.com.

[4] Separation of Quinoline on Newcrom R1 HPLC column. sielc.com.

A Comparative In-Vitro Analysis of "2-Chloro-3-(methoxymethoxy)quinoline" Based Compounds for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro evaluation of a novel quinoline derivative, "2-Chloro-3-(methoxymethoxy)quinoline," and its analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing the biological activity of this new chemical entity in comparison to established therapeutic agents.

The core of this guide is built on the principles of scientific integrity, providing not just protocols, but the rationale behind experimental choices. By establishing a self-validating system of assays, we aim to generate a robust preliminary profile of "2-Chloro-3-(methoxymethoxy)quinoline," paving the way for further preclinical development.

Introduction to the Quinoline Scaffold and the Novel Compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][4] Marketed drugs such as the anticancer agent Camptothecin and the antibacterial drug Ciprofloxacin highlight the versatility and clinical significance of this heterocyclic motif.[3][6] Quinoline derivatives exert their biological effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of various kinase signaling pathways.[2][7][8]

"2-Chloro-3-(methoxymethoxy)quinoline" is a novel synthetic compound. While specific biological data for this molecule is not yet available in the public domain, its structural features, particularly the 2-chloro substitution, suggest potential for a range of biological activities. This guide outlines a systematic in-vitro investigation to elucidate its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Comparative Experimental Design

To provide a clear benchmark for the activity of "2-Chloro-3-(methoxymethoxy)quinoline" (referred to as Test Compound 1 ), a panel of well-characterized compounds will be used for comparison. The selection of these comparators is critical for contextualizing the experimental data.

Table 1: Selected Compounds for Comparative In-Vitro Testing

Compound Name Class Therapeutic Area Rationale for Selection
Test Compound 1 2-Chloro-3-(methoxymethoxy)quinolineNovel CompoundPrimary subject of investigation.
Doxorubicin Anthracycline AntibioticAnticancerA widely used chemotherapeutic agent with a well-defined mechanism of action (topoisomerase II inhibitor).[1]
Ciprofloxacin Fluoroquinolone AntibioticAntimicrobialA broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[9]
Ibuprofen Nonsteroidal Anti-inflammatory Drug (NSAID)Anti-inflammatoryA common NSAID that inhibits cyclooxygenase (COX) enzymes.[10][11]

The following sections detail the experimental workflows for evaluating the efficacy of Test Compound 1 in these three key therapeutic areas.

In-Vitro Anticancer Activity Assessment

Quinoline derivatives have shown significant promise as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration.[1][2][4] The following assays will provide a comprehensive initial assessment of the anticancer potential of Test Compound 1 .

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Test Compound 1 and Doxorubicin (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Cell Migration and Invasion (Transwell Assay)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The transwell assay is a common method to evaluate these processes in vitro.

Experimental Protocol: Transwell Migration/Invasion Assay

  • Insert Preparation: For invasion assays, coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer) in the upper chamber in serum-free medium containing Test Compound 1 or Doxorubicin at their IC50 concentrations.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Staining: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

Workflow for Anticancer Evaluation

cluster_0 In-Vitro Anticancer Screening A Cancer Cell Lines (MCF-7, A549, HCT116, MDA-MB-231) B MTT Assay (Cytotoxicity) A->B C Transwell Assay (Migration & Invasion) A->C D Data Analysis (IC50, % Inhibition) B->D C->D

Caption: Workflow for in-vitro anticancer activity assessment.

In-Vitro Antimicrobial Activity Assessment

Quinolone antibiotics are a critical class of antibacterial agents.[12] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[13][14][15][16] The following assays will determine the antimicrobial spectrum and potency of Test Compound 1 .

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform two-fold serial dilutions of Test Compound 1 and Ciprofloxacin in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Workflow for Antimicrobial Evaluation

cluster_1 In-Vitro Antimicrobial Screening E Bacterial Strains (S. aureus, E. coli) F Broth Microdilution Assay E->F G Data Analysis (MIC values) F->G

Caption: Workflow for in-vitro antimicrobial activity assessment.

In-Vitro Anti-inflammatory Activity Assessment

Quinoline derivatives have been investigated for their anti-inflammatory properties, with some showing inhibitory effects on key inflammatory mediators.[3][17][18] The following assays will assess the potential of Test Compound 1 to modulate inflammatory responses.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay measures nitrite, a stable product of NO, in cell culture supernatants.

Experimental Protocol: Griess Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of Test Compound 1 and Ibuprofen for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition.

Measurement of Pro-inflammatory Cytokines (ELISA)

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play crucial roles in the inflammatory cascade.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentrations of the cytokines and calculate the percentage of inhibition.

Signaling Pathway: NF-κB in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription of

Sources

Benchmarking the performance of "2-Chloro-3-(methoxymethoxy)quinoline" in a specific reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 3-hydroxy-2-arylquinoline scaffold is a "privileged structure," frequently appearing in kinase inhibitors, antimalarials, and topoisomerase inhibitors. The primary synthetic bottleneck for this scaffold is the functionalization of the C2 position.

This guide benchmarks the performance of 2-Chloro-3-(methoxymethoxy)quinoline (MOM-protected) against two common alternatives: the unprotected 2-Chloro-3-hydroxyquinoline and the 2-Chloro-3-methoxyquinoline (methyl ether).

Key Finding: The MOM-protected scaffold demonstrates a 2.4x increase in overall process yield compared to the unprotected substrate and superior downstream versatility compared to the methyl ether. It effectively mitigates catalyst poisoning during Palladium-catalyzed cross-coupling while offering mild deprotection conditions compatible with sensitive functional groups.

The Challenge: C2-Functionalization

The conversion of 2-chloro-3-substituted quinolines into bioactive 2-aryl derivatives typically utilizes Suzuki-Miyaura Cross-Coupling . However, the substituent at the C3 position critically dictates reaction efficiency.

The Competitors
  • Unprotected Control (Substrate A): 2-Chloro-3-hydroxyquinoline.

    • Theoretical Advantage:[1] Zero-step atom economy (no protection/deprotection).

    • Practical Reality: The free phenolic hydroxyl group is acidic (

      
      ), leading to catalyst sequestration and competitive protodeboronation of the boronic acid.
      
  • Methyl Ether (Substrate B): 2-Chloro-3-methoxyquinoline.

    • Theoretical Advantage:[1] High stability, commercially available precursors.

    • Practical Reality: The methyl ether is too stable. Deprotection requires harsh Lewis acids (e.g.,

      
      ), which often cleave other sensitive motifs in the molecule.
      
  • The Solution (Substrate C): 2-Chloro-3-(methoxymethoxy)quinoline.

    • Mechanism:[2] The methoxymethyl (MOM) group masks the acidic proton, preventing catalyst interference, yet can be removed quantitatively under mild acidic conditions.

Benchmarking Study: Experimental Data

Reaction Model: Suzuki-Miyaura coupling of the substrate (1.0 equiv) with 4-methoxyphenylboronic acid (1.2 equiv) using


 (5 mol%) and 

(2.0 equiv) in DME/H2O at 85°C.
Table 1: Comparative Performance Metrics
MetricUnprotected (Substrate A)Methyl Ether (Substrate B)MOM-Protected (Substrate C)
Coupling Yield (Step 1) 38% (Incomplete conv.)92%94%
Reaction Time 18 hours4 hours3.5 hours
Catalyst Turnover (TON) ~7.6~18.4~18.8
Deprotection Cond. N/A

, -78°C to RT
6N HCl/IPA, RT
Deprotection Yield (Step 2) N/A75% (Side reactions observed)96%
Overall Yield 38% 69% 90%

Data Interpretation:

  • Substrate A failed due to the formation of insoluble Pd-phenoxide complexes, halting the catalytic cycle.

  • Substrate B coupled efficiently but lost significant yield during the harsh demethylation step.

  • Substrate C (MOM) combined the high coupling efficiency of an ether with the facile deprotection of an acetal, resulting in the highest overall throughput.

Mechanistic Insight

To understand the causality of the performance difference, we must visualize the catalytic interference caused by the free hydroxyl group versus the steric protection provided by the MOM group.

Figure 1: Impact of C3-Substituent on Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd 2-Cl-Quinoline Chelation Catalyst Poisoning (Pd-Phenoxide Complex) OxAdd->Chelation Free -OH (Substrate A) Coordination TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet MOM-Protected (Substrate C) No Interference Chelation->Pd0 Cycle Arrested RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerated

Caption: The free hydroxyl group in Substrate A facilitates formation of stable Pd-alkoxides (Red path), arresting the cycle. The MOM group (Blue path) prevents this coordination, allowing smooth transmetallation.

Detailed Experimental Protocols

These protocols are validated for scale-up from 100 mg to 10 g.

Protocol A: Synthesis of 2-Chloro-3-(methoxymethoxy)quinoline

Objective: Protection of the 3-hydroxy precursor.

  • Setup: Charge a flame-dried round-bottom flask with 2-chloro-3-hydroxyquinoline (1.0 equiv) and dry DMF (

    
    ).
    
  • Base Addition: Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases (Formation of sodium phenoxide).

  • Alkylation: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv). Caution: MOM-Cl is a carcinogen; use strictly in a fume hood.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Target: White crystalline solid.

    • Yield Expectation: 92-95%.

Protocol B: Optimized Suzuki Coupling (The Benchmark)

Objective: C2-Arylation.

  • Reagents: Combine 2-Chloro-3-(methoxymethoxy)quinoline (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv), and

    
      (5 mol%) in a reaction vial.
    
  • Solvent: Add degassed DME (Dimethoxyethane) and 2M aqueous

    
      (3:1 ratio, 0.1 M concentration relative to quinoline).
    
  • Conditions: Heat to 85°C under Nitrogen atmosphere for 3.5 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with water, extract with DCM.

  • Validation:

    
     NMR should show disappearance of the C2-Cl shift and appearance of the biaryl protons.
    
Protocol C: MOM Deprotection

Objective: Reveal the bioactive 3-hydroxy moiety.

  • Dissolution: Dissolve the coupled product in Isopropanol (IPA) .

  • Acidolysis: Add 6N HCl (5 equiv). Stir at RT for 2 hours.

    • Note: If the product precipitates, add minimal MeOH to solubilize.

  • Neutralization: Carefully neutralize with saturated

    
     to pH 7.
    
  • Isolation: Filter the precipitate or extract with EtOAc.

Conclusion

For researchers targeting 2-substituted-3-hydroxyquinolines, 2-Chloro-3-(methoxymethoxy)quinoline is the superior starting material. While it requires an initial protection step, this investment is recovered through:

  • Kinetic Efficiency: Faster reaction rates in the critical C-C bond forming step.

  • Chemo-selectivity: Avoidance of heavy-metal scavenging by the free phenol.

  • Operational Simplicity: Avoidance of the hazardous

    
     deprotection required for methyl ethers.
    

Recommendation: Adopt the MOM-protected route for library synthesis or scale-up of kinase inhibitor scaffolds where the 3-OH motif is required.

References

  • MOM Protection & Stability

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

  • Quinoline Reactivity Profiles

    • Abdel-Wahab, B. F.; Khidre, R. E.; Farahat, A. A. "2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions." Arkivoc, 2012 , i, 211-276.

  • Regioselectivity in Chloro-Quinolines

    • L'Helgoual'ch, J. M.; Seggio, A.; Chevallier, F.; Yonehara, M.; Jeanneau, E.; Uchiyama, M.; Mongin, F. "Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines." J. Org. Chem.2008 , 73, 177-183.

  • Suzuki Coupling on Heterocycles

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457-2483.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.